4-(Bromomethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSMPDZEDVTRKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449600 | |
| Record name | 4-(bromomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63516-03-0 | |
| Record name | 4-(bromomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-(Bromomethyl)aniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(bromomethyl)aniline, a versatile bifunctional molecule crucial in organic synthesis and medicinal chemistry. This document details its chemical properties, outlines key experimental protocols for its synthesis and derivatization, and explores its application in the development of therapeutic agents, including its role in modulating key signaling pathways.
Core Properties of this compound
This compound, also known as p-aminobenzyl bromide, is a valuable building block in the synthesis of a wide array of more complex molecules.[1][2] Its utility stems from the presence of two reactive functional groups: a nucleophilic primary amine and a reactive benzylic bromide. This dual reactivity allows for sequential or selective functionalization, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]
Physicochemical and Identification Data
The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, characterization, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 63516-03-0 | [2][3][4][5] |
| Molecular Formula | C₇H₈BrN | [2][4][5][6] |
| Molecular Weight | 186.05 g/mol | [2][3][4][6] |
| Appearance | Solid | [3] |
| Boiling Point | 270.1 ± 15.0 °C at 760 mmHg (Predicted) | [4][5] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [3][5] |
| InChI Key | ASSMPDZEDVTRKG-UHFFFAOYSA-N | [3] |
Synthesis and Derivatization: Experimental Protocols
The strategic placement of the amino and bromomethyl groups on the aniline (B41778) ring provides multiple avenues for synthetic transformations. The following sections detail common experimental methodologies for the synthesis of substituted anilines and their subsequent derivatization through palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery.
Regioselective Bromination of Anilines (General Protocol)
The synthesis of bromo-substituted anilines often requires careful control of regioselectivity to obtain the desired isomer. A common strategy involves the electrophilic aromatic substitution of a protected aniline derivative.
Materials:
-
3-(Trifluoromethyl)aniline (or other substituted aniline)
-
N-Bromosuccinimide (NBS) or 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Sodium hydroxide (B78521) solution
-
Water
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure using N-Bromosuccinimide (NBS):
-
Reaction Setup: In a round-bottom flask, dissolve the starting aniline (1.0 equivalent) in DMF.[4]
-
Bromination: Cool the solution to 0 °C using an ice bath. Add NBS (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[4]
Palladium-Catalyzed Suzuki-Miyaura Coupling (General Protocol)
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the position of the bromine atom.
Materials:
-
4-Bromo-substituted aniline (e.g., 4-Bromo-3-(trifluoromethyl)aniline) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (2-3 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF/water mixture)
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the bromo-aniline, arylboronic acid, base, and palladium catalyst.[3]
-
Solvent Addition: Add the degassed solvent(s) via syringe.[3]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[3]
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).[3]
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Applications in Drug Development and Signaling Pathways
Derivatives of this compound are instrumental in the development of novel therapeutic agents due to their ability to serve as scaffolds for molecules that can interact with biological targets. Research has shown that aniline derivatives can modulate key signaling pathways implicated in diseases such as cancer and myeloproliferative neoplasms.
Inhibition of the JAK2 Signaling Pathway
Certain N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as selective inhibitors of Janus kinase 2 (JAK2). The JAK2V617F mutation leads to the autophosphorylation and activation of JAK2 and its downstream pathways, contributing to myeloproliferative neoplasms. Selective JAK2 inhibitors can block this signaling cascade.[7]
Modulation of the AMPK/mTOR Signaling Pathway in Cancer
Schiff base derivatives of anilines have demonstrated potential as anticancer agents. Some of these compounds are believed to exert their effects by targeting the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Activation of AMPK and the subsequent inhibition of mTOR can suppress protein synthesis and cell growth, ultimately leading to apoptosis in cancer cells.[8]
General Drug Discovery Workflow
The journey from a starting material like this compound to a clinical candidate is a complex, multi-stage process. This workflow illustrates the key phases, from initial hit identification to the selection of a candidate for clinical development.
References
- 1. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 2. This compound | 63516-03-0 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 7. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-(Bromomethyl)aniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromomethyl)aniline, a para-substituted aromatic compound, is a versatile bifunctional reagent of significant interest in organic synthesis and medicinal chemistry. Its unique structure, incorporating both a nucleophilic amino group and a reactive bromomethyl moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. Detailed methodologies for its synthesis and purification, along with its spectroscopic profile and safety information, are presented. Furthermore, its applications in the construction of complex molecules, particularly in the context of drug discovery and development, are highlighted.
Chemical Properties and Structure
This compound, also known as p-aminobenzyl bromide, is a crystalline solid at room temperature. Its bifunctional nature, arising from the presence of an amino group and a bromomethyl group on the same aromatic ring, dictates its chemical behavior and makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions due to limited available literature.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrN | [1][2] |
| Molecular Weight | 186.05 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Melting Point | Data not available (related compound 4-bromo-3-methylaniline: 80-82 °C) | [1] |
| Boiling Point (Predicted) | 270.1 ± 15.0 °C at 760 mmHg | [3][4] |
| Density (Predicted) | 1.534 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in polar organic solvents. | [5] |
| pKa (Predicted) | 4.24 ± 0.10 | [4] |
Structural Information
The structure of this compound is characterized by a benzene (B151609) ring substituted at the 1 and 4 positions with an amino group and a bromomethyl group, respectively. This para-substitution pattern is a key determinant of its reactivity.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Synonyms | p-Aminobenzyl bromide, Benzenamine, 4-(bromomethyl)- | [2] |
| CAS Number | 63516-03-0 | [3] |
| SMILES | C1=CC(=CC=C1CBr)N | [2][4] |
| InChI | InChI=1S/C7H8BrN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2 | [1][2] |
| InChIKey | ASSMPDZEDVTRKG-UHFFFAOYSA-N | [1][3] |
Synthesis and Purification
The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the desired scale and purity. A common approach involves the bromination of a protected p-toluidine (B81030) derivative followed by deprotection.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of similar aniline (B41778) derivatives.[1][6][7]
Step 1: Acetylation of p-Toluidine
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluidine (1 equivalent) in glacial acetic acid.
-
Slowly add acetic anhydride (B1165640) (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water with vigorous stirring.
-
Collect the precipitated N-(4-methylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of N-(4-methylphenyl)acetamide
-
Dissolve the dried N-(4-methylphenyl)acetamide (1 equivalent) in a suitable solvent such as carbon tetrachloride in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator such as dibenzoyl peroxide.
-
Reflux the mixture for an appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter off the succinimide (B58015) byproduct.
-
Remove the solvent under reduced pressure to obtain crude N-(4-(bromomethyl)phenyl)acetamide.
Step 3: Hydrolysis of N-(4-(bromomethyl)phenyl)acetamide
-
To the crude N-(4-(bromomethyl)phenyl)acetamide, add a mixture of ethanol (B145695) and concentrated hydrochloric acid.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide (B78521) solution) until alkaline.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
Purification
The crude this compound can be purified by recrystallization.
Protocol: Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent mixture, such as ethanol/water.[8][9]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two doublets in the range of δ 6.5-7.5 ppm, characteristic of a para-substituted benzene ring (an AA'BB' system). The protons ortho to the electron-donating amino group are expected to be upfield compared to those ortho to the bromomethyl group.
-
Methylene Protons (-CH₂Br): A singlet around δ 4.4 ppm.
-
Amine Protons (-NH₂): A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
Bromomethyl Carbon (-CH₂Br): A signal in the aliphatic region, typically around δ 33 ppm.
-
Aromatic Carbons: Four signals are expected for the aromatic carbons due to symmetry. The carbons attached to the amino and bromomethyl groups will have distinct chemical shifts, as will the two sets of equivalent CH carbons.
FT-IR Spectroscopy (Predicted)
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C-H Stretching (Aromatic): Signals above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Signals below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: A band around 1250-1350 cm⁻¹.
-
C-Br Stretching: A signal in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (Predicted Fragmentation)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[18][19] Key fragmentation pathways would likely involve the loss of a bromine radical to form a stable benzylic carbocation, and fragmentation of the aniline moiety.
Reactivity and Applications
The dual functionality of this compound makes it a highly versatile reagent in organic synthesis.
Reactivity
-
Amino Group: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It is also an activating group, directing electrophilic aromatic substitution to the ortho positions.
-
Bromomethyl Group: The bromomethyl group is an excellent electrophilic site, readily participating in nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible due to the benzylic position).[3] This allows for the introduction of a wide variety of functional groups.
Applications in Synthesis
This compound is a key building block for the synthesis of various heterocyclic compounds and other complex organic molecules. Its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, further expands its synthetic utility.[5][20][21][22][23]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.
Role in Drug Discovery
Aniline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[24] this compound serves as a valuable precursor for the synthesis of biologically active molecules. For instance, it has been utilized in the development of potent inhibitors of Ebola and Marburg virus entry, highlighting its potential in the discovery of novel antiviral agents.[3] The ability to readily modify both the amino and bromomethyl groups allows for the systematic exploration of structure-activity relationships in drug development campaigns.
Logical Relationship: From Building Block to Potential Therapeutic
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H8BrN | CID 10954240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 63516-03-0 | Benchchem [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. japsr.in [japsr.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. cerritos.edu [cerritos.edu]
- 10. rsc.org [rsc.org]
- 11. Solved The following IR spectra is of .4-bromoanilinr | Chegg.com [chegg.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. 4-Bromoaniline(106-40-1) 13C NMR spectrum [chemicalbook.com]
- 14. Solved Assignment.Mass Spec.pdf 1/3 1) Below is the mass | Chegg.com [chegg.com]
- 15. researchgate.net [researchgate.net]
- 16. 4-Bromoaniline(106-40-1) 1H NMR spectrum [chemicalbook.com]
- 17. 4-Bromoaniline(106-40-1) IR Spectrum [m.chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Synthesis of 4-(Bromomethyl)aniline from p-Nitrotoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for converting p-nitrotoluene to 4-(bromomethyl)aniline, a valuable bifunctional intermediate in pharmaceutical and materials science. The synthesis involves a two-step process: the radical bromination of the benzylic methyl group of p-nitrotoluene, followed by the selective reduction of the nitro group to an amine. This document offers detailed experimental protocols, quantitative data, and process visualizations to aid researchers in the successful execution and optimization of this synthesis.
Synthetic Pathway Overview
The conversion of p-nitrotoluene to this compound proceeds through the formation of the intermediate, p-nitrobenzyl bromide. The overall synthetic scheme is presented below.
Caption: Overall synthetic pathway from p-nitrotoluene to this compound.
Experimental Protocols
Detailed methodologies for the key steps in the synthesis are provided below.
Step 1: Synthesis of p-Nitrobenzyl bromide from p-Nitrotoluene (Bromination)
This procedure outlines the free-radical bromination of the methyl group of p-nitrotoluene.
Experimental Workflow:
Caption: Experimental workflow for the bromination of p-nitrotoluene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Nitrotoluene | 137.14 | 0.2 mol (27.4 g) | 0.2 |
| Bromine | 159.81 | 0.205 mol (32.8 g) | 0.205 |
| Carbon Tetrachloride | 153.82 | ~150 mL | - |
| Ethanol | 46.07 | q.s. for crystallization | - |
| Sodium Bicarbonate | 84.01 | q.s. for washing | - |
| Magnesium Sulfate | 120.37 | q.s. for drying | - |
Procedure:
-
In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 0.2 moles of p-nitrotoluene in a five-fold amount of dry carbon tetrachloride.
-
Heat the solution to a boil.
-
While irradiating the mixture with a 500-watt photolamp, add 0.205 moles of bromine dropwise. The rate of addition should be controlled to ensure the solution remains nearly colorless.[1]
-
The monobromination reaction typically takes between 30 minutes to 2 hours to complete.[1]
-
After the reaction is complete, stop the irradiation and allow the solution to cool.
-
Wash the cooled solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the carbon tetrachloride by evaporation under reduced pressure.
-
Purify the resulting crude product by crystallization from ethanol to yield p-nitrobenzyl bromide.[1]
Expected Yield: Approximately 80%.[1] Melting Point: 96-99 °C.[1]
Step 2: Synthesis of this compound from p-Nitrobenzyl bromide (Selective Reduction)
This procedure details the chemoselective reduction of the nitro group in the presence of the benzylic bromide using stannous chloride.
Experimental Workflow:
Caption: Experimental workflow for the selective reduction of p-nitrobenzyl bromide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (per mole of substrate) |
| p-Nitrobenzyl bromide | 216.03 | 1 equivalent |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 4-5 equivalents |
| Ethanol | 46.07 | q.s. as solvent |
| Ethyl Acetate | 88.11 | q.s. for extraction |
| Sodium Bicarbonate (5% aq. solution) | 84.01 | q.s. for neutralization |
| Sodium Sulfate | 142.04 | q.s. for drying |
| Brine | - | q.s. for washing |
Procedure:
-
Dissolve p-nitrobenzyl bromide in ethanol in a round-bottom flask.
-
Add 4-5 equivalents of stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and then pour it into ice.
-
Carefully neutralize the mixture by adding a 5% aqueous sodium bicarbonate solution with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield this compound. Further purification can be achieved by column chromatography if necessary.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from p-nitrotoluene.
| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.p. (°C) |
| 1. Bromination | p-Nitrotoluene | p-Nitrobenzyl bromide | Br₂, light | CCl₄ | Reflux | 0.5 - 2 | ~80 | 96-99 |
| 2. Reduction | p-Nitrobenzyl bromide | This compound | SnCl₂·2H₂O | Ethanol | 70-80 | Varies | High | - |
Characterization of this compound
The final product can be characterized using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 6.5-7.5 ppm), the benzylic protons of the bromomethyl group (around 4.4 ppm), and the amine protons (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbon of the bromomethyl group.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and C-H stretching of the aliphatic bromomethyl group (around 2800-3000 cm⁻¹).[2]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Safety Considerations
-
p-Nitrotoluene is a toxic and combustible solid. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Bromine is highly corrosive, toxic, and a strong oxidizing agent. Work in a well-ventilated fume hood and wear appropriate PPE, including gloves and a face shield.
-
Carbon tetrachloride is a toxic and carcinogenic solvent. Its use should be minimized, and all operations should be conducted in a fume hood.
-
p-Nitrobenzyl bromide is a lachrymator and should be handled with care in a fume hood.
-
Stannous chloride is corrosive and can cause skin and eye irritation. Handle with appropriate PPE.
This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to perform appropriate safety assessments before undertaking any experimental work.
References
electrophilic substitution reactions of 4-(Bromomethyl)aniline
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-(Bromomethyl)aniline
Introduction
This compound, also known as p-aminobenzyl bromide, is a bifunctional organic compound featuring an aniline (B41778) core substituted with a bromomethyl group at the para-position.[1][2] Its molecular formula is C₇H₈BrN.[1][3] This structure imparts dual reactivity: the aromatic amino group is nucleophilic and activates the benzene (B151609) ring, while the bromomethyl group is an electrophilic site susceptible to nucleophilic substitution.[1][4] This versatility makes this compound a valuable building block and synthetic intermediate in the development of pharmaceuticals, agrochemicals, and materials.[1][4] This guide focuses on the electrophilic substitution reactions occurring on the aromatic ring, a process governed by the powerful influence of the amino group.
Core Principles of Reactivity
The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the directing effects of its two substituents: the amino (-NH₂) group and the bromomethyl (-CH₂Br) group.
-
Amino Group (-NH₂): The amino group is a potent activating group.[5] The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions.[6][7] This makes the ring highly susceptible to attack by electrophiles, primarily at the positions ortho to the amino group (positions 2 and 6), as the para position is already occupied.[7]
-
Bromomethyl Group (-CH₂Br): The bromomethyl group is a weakly deactivating group due to the inductive effect of the electronegative bromine atom. It is considered an ortho-, para-director, but its influence is vastly overshadowed by the strongly activating amino group.
Consequently, the electrophilic substitution reactions on this compound are dominated by the directing effect of the amino group, leading to a highly activated ring that is prone to polysubstitution and oxidation.[4][5]
Controlling Reactivity: The Role of Amino Group Protection
To achieve selective mono-substitution and prevent undesirable side reactions such as oxidation, the high reactivity of the amino group must be moderated.[5] The most common and effective strategy is the protection of the amino group, typically through acetylation .[5][8]
Reacting this compound with acetic anhydride (B1165640) converts the highly activating -NH₂ group into a moderately activating N-acetyl (acetamido, -NHCOCH₃) group.[8][9] This transformation has two key benefits:
-
Reduced Activation: The lone pair on the nitrogen atom is now delocalized by resonance with both the benzene ring and the adjacent carbonyl group, reducing its ability to activate the ring.[8]
-
Steric Hindrance: The bulky N-acetyl group sterically hinders the ortho positions, making the para position (relative to the acetylamino group) the preferred site for electrophilic attack. However, in this compound, this position is already occupied, thus substitution is directed to the ortho positions (2 and 6), but in a more controlled manner.[10]
Following the electrophilic substitution step, the N-acetyl group can be easily removed by acid or base-catalyzed hydrolysis to regenerate the amino group.[6]
Key Electrophilic Substitution Reactions
Halogenation (e.g., Bromination)
Direct bromination of unprotected this compound with bromine water is expected to proceed uncontrollably, leading to the rapid formation of a polysubstituted product, likely 2,6-dibromo-4-(bromomethyl)aniline, due to the high activation from the amino group.[5][7]
For controlled mono-bromination, a protection-substitution-deprotection sequence is necessary. The N-acetylated derivative, N-acetyl-4-(bromomethyl)aniline, undergoes bromination (e.g., with Br₂ in acetic acid) to yield N-acetyl-2-bromo-4-(bromomethyl)aniline as the major product.[8] Subsequent hydrolysis removes the acetyl group to furnish the desired 2-bromo-4-(bromomethyl)aniline.
Nitration
Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is problematic. The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion (-NH₃⁺). This ion is a strong deactivating, meta-directing group, leading to significant amounts of the meta-substituted product.[7] Furthermore, the powerful oxidizing nature of nitric acid can cause degradation of the electron-rich aniline ring.[4]
Therefore, nitration is performed on the protected acetanilide (B955) derivative. Reacting N-acetyl-4-(bromomethyl)aniline with a nitrating agent directs the nitro group (-NO₂) primarily to the ortho position, yielding N-acetyl-2-nitro-4-(bromomethyl)aniline. Hydrolysis then provides 2-nitro-4-(bromomethyl)aniline.
Sulfonation
Sulfonation of this compound with fuming sulfuric acid involves the initial formation of an anilinium hydrogen sulfate (B86663) salt.[7] Upon heating, this intermediate rearranges to form the sulfonic acid. The major product is expected to be 2-amino-5-(bromomethyl)benzenesulfonic acid. This product often exists as a zwitterion (dipolar ion), a common characteristic of sulfonated anilines.[7]
Friedel-Crafts Alkylation and Acylation
Anilines, including this compound, generally do not undergo Friedel-Crafts reactions.[11] The basic amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This forms a complex that deactivates the ring towards further electrophilic attack, effectively shutting down the reaction.[11]
Data Presentation
Table 1: Predicted Major Products of Electrophilic Substitution
| Reaction | Electrophile | Substrate | Predicted Major Product |
| Bromination | Br⁺ | This compound | 2,6-Dibromo-4-(bromomethyl)aniline |
| Bromination | Br⁺ | N-Acetyl-4-(bromomethyl)aniline | N-Acetyl-2-bromo-4-(bromomethyl)aniline |
| Nitration | NO₂⁺ | N-Acetyl-4-(bromomethyl)aniline | N-Acetyl-2-nitro-4-(bromomethyl)aniline |
| Sulfonation | SO₃ | This compound | 2-Amino-5-(bromomethyl)benzenesulfonic acid |
Table 2: Typical Reaction Conditions for Controlled Substitution
| Transformation | Reagents & Solvents | Typical Conditions |
| Protection | Acetic anhydride, Sodium acetate (B1210297), Water, HCl | Room temperature |
| Bromination | Bromine, Acetic acid | Room temperature |
| Nitration | Nitric acid, Sulfuric acid | 0-10 °C |
| Deprotection | Aqueous HCl or H₂SO₄, Ethanol (B145695) | Reflux |
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol is adapted from the general procedure for acetylating anilines.[9]
-
Dissolution: Suspend this compound in a 1:10 ratio (w/v) of water.
-
Acidification: Add a slight molar excess of concentrated hydrochloric acid to dissolve the amine, forming the hydrochloride salt.
-
Reaction: To the stirred solution, add a 1.2 molar equivalent of acetic anhydride. Immediately follow with the addition of a 1.5 molar equivalent of sodium acetate dissolved in a minimum amount of water.
-
Precipitation: A white precipitate of N-acetyl-4-(bromomethyl)aniline should form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing with cold water.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Bromination of N-Acetyl-4-(bromomethyl)aniline
This protocol is based on the standard method for brominating acetanilides.[8]
-
Dissolution: Dissolve the N-acetyl-4-(bromomethyl)aniline in glacial acetic acid.
-
Bromine Addition: While stirring, slowly add one molar equivalent of bromine (dissolved in a small amount of acetic acid) dropwise to the solution. Maintain the temperature at room temperature.
-
Reaction: Stir the mixture for 30-60 minutes after the addition is complete. The color of the bromine should fade.
-
Isolation: Pour the reaction mixture into a large volume of ice-cold water. The brominated product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a dilute sodium bisulfite solution to remove any unreacted bromine. The product can be recrystallized from ethanol.
Protocol 3: Hydrolysis of N-Acetyl-2-bromo-4-(bromomethyl)aniline
This protocol follows the general procedure for amide hydrolysis.[6]
-
Reaction Mixture: Suspend the N-acetyl-2-bromo-4-(bromomethyl)aniline in a mixture of ethanol and 7M sulfuric acid or concentrated hydrochloric acid.
-
Hydrolysis: Heat the mixture under reflux for 1-2 hours until the solid dissolves.
-
Work-up: Cool the solution and carefully pour it into a beaker of ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a base (e.g., aqueous NaOH or NH₄OH) until the free amine precipitates.
-
Isolation: Collect the solid 2-bromo-4-(bromomethyl)aniline by vacuum filtration, wash with water, and dry. The product can be purified by recrystallization if necessary.
Visualizations
Caption: Workflow for controlled electrophilic substitution.
Caption: Directing effects on the this compound ring.
Caption: Mechanism of electrophilic bromination.
References
- 1. Buy this compound | 63516-03-0 [smolecule.com]
- 2. CAS 63516-03-0: Benzenamine,4-(bromomethyl)- | CymitQuimica [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 63516-03-0 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. byjus.com [byjus.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Nucleophilic Substitution Mechanisms of 4-(Bromomethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Bromomethyl)aniline is a bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates both a nucleophilic amino group (-NH₂) and an electrophilic bromomethyl group (-CH₂Br), making it a versatile building block for a wide range of complex molecules.[1] The benzylic bromide is a particularly reactive site, readily participating in nucleophilic substitution reactions, which are fundamental to its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a detailed exploration of the nucleophilic substitution mechanisms governing the reactivity of the bromomethyl moiety, complete with quantitative data, experimental protocols, and mechanistic diagrams to support advanced research and development.
Core Nucleophilic Substitution Mechanisms: Sₙ1 and Sₙ2 Pathways
The substitution of the bromide on the benzylic carbon of this compound can proceed through two distinct mechanisms: Substitution Nucleophilic Unimolecular (Sₙ1) and Substitution Nucleophilic Bimolecular (Sₙ2). The prevailing pathway is dictated by several key factors, including the nature of the nucleophile, the solvent system, and the reaction temperature.[1][2]
The Sₙ1 Mechanism
The Sₙ1 pathway is a stepwise reaction that proceeds through a carbocation intermediate.[1][3] For this compound, the formation of the primary benzylic carbocation is the rate-determining step. This intermediate is notably stabilized by resonance with the adjacent aromatic ring, which delocalizes the positive charge, making the Sₙ1 mechanism viable despite the primary nature of the carbon. This pathway is favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents, which can solvate both the departing bromide anion and the carbocation intermediate.[2][4][5]
Caption: The Sₙ1 reaction pathway for this compound.
The Sₙ2 Mechanism
The Sₙ2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[1][6] This mechanism leads to an inversion of stereochemical configuration at the reaction center.[3][6] The primary nature of the benzylic carbon in this compound results in low steric hindrance, making it highly susceptible to backside attack.[1] Sₙ2 reactions are therefore highly feasible, particularly when strong nucleophiles (e.g., thiolates, alkoxides, amines) are used in polar aprotic solvents (e.g., DMF, DMSO, acetone), which solvate the cation but not the nucleophile, thus enhancing its reactivity.[1][5][6]
References
An In-depth Technical Guide on the Reactivity of 4-(Bromomethyl)aniline with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)aniline is a versatile bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a nucleophilic primary amine and an electrophilic benzylic bromide, allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of the reactivity of this compound with various classes of nucleophiles, including amines, thiols, alcohols, and carbanions. It aims to serve as a valuable resource for researchers by presenting quantitative data, detailed experimental protocols, and a mechanistic understanding of these reactions.
The dual reactivity of this compound makes it an important building block for the synthesis of a wide array of more complex molecules.[1] The amino group can be acylated, alkylated, or used as a directing group in electrophilic aromatic substitution, while the bromomethyl group is susceptible to nucleophilic substitution, providing a convenient handle for the introduction of the 4-aminobenzyl moiety. This guide will focus on the reactions of the electrophilic bromomethyl group with various nucleophiles.
Mechanistic Considerations: SN1 vs. SN2 Pathways
The nucleophilic substitution at the benzylic carbon of this compound can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The operative pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.[2][3][4][5][6][7][8][9][10]
-
SN1 Reaction: This two-step mechanism involves the initial, rate-determining departure of the bromide leaving group to form a relatively stable benzylic carbocation. This carbocation is significantly stabilized by resonance with the benzene (B151609) ring, and this stability is further enhanced by the electron-donating amino group at the para position. The carbocation then rapidly reacts with a nucleophile. Weak nucleophiles and polar protic solvents, which can solvate both the leaving group and the carbocation intermediate, favor the SN1 pathway.[3][4][5][6][8][10]
-
SN2 Reaction: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents that do not solvate the nucleophile as strongly, thus preserving its nucleophilicity. The primary nature of the benzylic carbon in this compound makes it sterically accessible for backside attack.[2][3][4][5][6][7][8][9][10]
The following diagram illustrates the competing SN1 and SN2 pathways for the reaction of this compound with a generic nucleophile (Nu⁻).
Figure 1: Competing SN1 and SN2 reaction pathways for this compound.
Reactivity with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a common method for the synthesis of N-substituted 4-aminobenzylamines. These reactions typically proceed via an SN2 mechanism, especially with strong amine nucleophiles.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline (B41778) | N-(4-Aminobenzyl)aniline | Not specified | Not specified | [11] |
| Piperidine (B6355638) | 4-(Piperidin-1-ylmethyl)aniline | Not specified | Not specified | [12][13] |
Experimental Protocol: General Procedure for N-Alkylation of Anilines
This protocol is a generalized procedure and may require optimization for specific amines.
-
Reaction Setup: In a round-bottom flask, dissolve the aniline (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq) in an anhydrous solvent such as acetonitrile (B52724) or DMF.
-
Addition of Alkylating Agent: To the stirred solution, add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-(4-aminobenzyl)aniline derivative.
Figure 2: General workflow for the N-alkylation of anilines with this compound.
Reactivity with Thiol Nucleophiles
Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react readily with this compound to form 4-aminobenzyl thioethers. These reactions are typically fast and proceed under mild conditions, consistent with an SN2 mechanism.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Thiophenol | 4-((Phenylthio)methyl)aniline | Base (e.g., K₂CO₃), DMF, 90°C | Good to excellent | [14] |
| 4-Bromothiophenol | 4-(((4-Bromophenyl)thio)methyl)aniline | Not specified | 78.9 | [15] |
| 4-Fluorothiophenol | 4-(((4-Fluorophenyl)thio)methyl)aniline | Not specified | 82.4 | [15] |
Experimental Protocol: Synthesis of 4-Aminobenzyl Thioethers
This is a general procedure for the synthesis of aryl thioethers.
-
Reaction Setup: In a round-bottom flask, dissolve the corresponding thiophenol (1.0 eq) and a base (e.g., K₂CO₃, 1.5 eq) in DMF.
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 90 °C and stir until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reactivity with Alcohol and Alkoxide Nucleophiles
Alcohols are generally weak nucleophiles and may react with this compound via an SN1 mechanism, particularly in polar protic solvents and at elevated temperatures. The corresponding alkoxides are much stronger nucleophiles and will favor an SN2 reaction.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Methanol (B129727) (as sodium methoxide) | 4-(Methoxymethyl)aniline | NaOMe, MeOH | Not specified | [16][17] |
Experimental Protocol: Synthesis of 4-(Methoxymethyl)aniline
-
Preparation of Sodium Methoxide (B1231860): In a flame-dried flask under an inert atmosphere, carefully add sodium metal (1.0 eq) to anhydrous methanol at 0 °C. Allow the mixture to stir until all the sodium has reacted.
-
Reaction: To the freshly prepared sodium methoxide solution, add a solution of this compound (1.0 eq) in anhydrous methanol dropwise at 0 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by distillation or column chromatography.
Reactivity with Carbanion Nucleophiles
Carbanions, such as those derived from active methylene (B1212753) compounds like diethyl malonate, are soft and potent nucleophiles that readily undergo C-alkylation with this compound. These reactions are typically performed in the presence of a base to generate the enolate in situ and proceed via an SN2 pathway.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Diethyl malonate | Diethyl (4-aminobenzyl)malonate | Base (e.g., NaOEt), Ethanol (B145695) | 65-82 (for similar alkylations) | [18][19][20][21][22][23][24] |
Experimental Protocol: Synthesis of Diethyl (4-aminobenzyl)malonate
-
Enolate Formation: In a three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide (1.0 eq) in absolute ethanol. Cool the solution in an ice bath.
-
Addition of Malonate: Add diethyl malonate (1.0 eq) dropwise to the cooled sodium ethoxide solution with continuous stirring.
-
Alkylation: After the addition is complete, add a solution of this compound (1.0 eq) in absolute ethanol dropwise.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC). Cool the mixture, remove the ethanol under reduced pressure, and add water.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by vacuum distillation or column chromatography.
Figure 3: Experimental workflow for the alkylation of diethyl malonate with this compound.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its bromomethyl group readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, thiols, alkoxides, and carbanions. The reaction mechanism can be tuned between SN1 and SN2 pathways by careful selection of the nucleophile and reaction conditions. This guide provides a foundational understanding and practical protocols for utilizing this compound in the synthesis of diverse and complex molecules, which is of particular importance for professionals in drug discovery and materials science. Further optimization of the presented protocols may be necessary for specific substrates and desired outcomes.
References
- 1. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]
- 2. csun.edu [csun.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 6. scribd.com [scribd.com]
- 7. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 24007-66-7|N-(4-Aminobenzyl)aniline|BLD Pharm [bldpharm.com]
- 12. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]
- 13. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 14. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 15. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]
- 16. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. benchchem.com [benchchem.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. CN1237571A - Preparation method of diethyl malonate - Google Patents [patents.google.com]
- 23. US3714168A - Preparing alpha-bromomethyl ketones via substituted diethyl malonates - Google Patents [patents.google.com]
- 24. EP0512211B1 - Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides - Google Patents [patents.google.com]
In-Depth Technical Guide: Solubility and Stability of 4-(Bromomethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 4-(bromomethyl)aniline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from analogous compounds, general chemical principles, and safety data sheets to provide a robust framework for its handling, use, and further investigation.
Core Properties of this compound
This compound is a bifunctional organic compound featuring both a nucleophilic amino group and an electrophilic bromomethyl group attached to a benzene (B151609) ring.[1][2] This dual reactivity makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 63516-03-0 | [1] |
| Molecular Formula | C₇H₈BrN | [3][4] |
| Molecular Weight | 186.05 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point (Predicted) | 270.1 ± 15.0 °C | [3] |
| Density (Predicted) | 1.534 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.24 ± 0.10 | [3] |
Solubility Profile
Table 2: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble to soluble | The amino group can form hydrogen bonds, but the overall hydrophobic character of the molecule may limit high solubility in water.[5] It is expected to be more soluble in alcohols. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF) | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-N and C-Br bonds.[5] ACN and DMF are noted as solvents for reactions involving similar compounds.[6] |
| Nonpolar | Toluene, Hexane | Soluble | The nonpolar aromatic ring interacts favorably with nonpolar solvents through London dispersion forces.[5] |
| Aqueous Acid | Dilute HCl | Soluble | The basic amino group will be protonated to form a more soluble hydrochloride salt.[7] |
| Aqueous Base | Dilute NaOH, Dilute NaHCO₃ | Insoluble | The amino group is not expected to react with aqueous bases.[7] |
Stability Profile
The stability of this compound is influenced by its two reactive functional groups. Like many aniline (B41778) derivatives, it is susceptible to oxidation, which can lead to discoloration.[8] The benzyl (B1604629) bromide moiety is prone to nucleophilic substitution, including hydrolysis.[9]
Table 3: Stability and Degradation of this compound
| Condition | Potential Degradation Pathway | Remarks | Recommended Storage |
| Exposure to Air and Light | Oxidation of the amino group | Leads to the formation of colored impurities, often yellow or brown.[8] | Store in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Moisture/Water | Hydrolysis of the bromomethyl group | The benzylic bromide is susceptible to hydrolysis, which would form 4-(hydroxymethyl)aniline and hydrobromic acid.[9] | Store in a dry, cool place.[8] |
| Elevated Temperature | Thermal Decomposition | Anilines can undergo thermal decomposition, potentially involving cleavage of the C-N and C-Br bonds and polymerization.[8] | Store at 2-8°C for long-term stability.[10] |
| Incompatible Materials | Vigorous reactions and degradation | Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[8] | Store away from incompatible substances.[8] |
Experimental Protocols
The following are generalized protocols for determining the solubility and assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions and analytical capabilities.
Protocol 1: Determination of Equilibrium Solubility
This protocol is based on the shake-flask method, a standard technique for determining the solubility of a compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the solution to stand undisturbed for a period to let undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the working range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standards of known concentrations to quantify the sample.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
Protocol 2: Assessment of Thermal Stability (Thermogravimetric Analysis - TGA)
This protocol outlines the use of TGA to determine the thermal decomposition profile of the compound.[8]
-
Instrumentation and Calibration:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan (e.g., alumina (B75360) or platinum).
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
The onset temperature of weight loss indicates the beginning of thermal decomposition. The resulting thermogram provides information on the thermal stability and decomposition stages of the compound.
-
Protocol 3: Assessment of Photostability
This protocol is designed to evaluate the stability of the compound under UV light exposure.[8]
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Transfer aliquots of the solution into quartz tubes or cuvettes.
-
Prepare a control sample by wrapping a tube in aluminum foil to protect it from light.
-
-
Exposure:
-
Place the samples in a photostability chamber equipped with a UV lamp of a specific wavelength (e.g., 254 nm or 365 nm).
-
-
Analysis:
-
At predetermined time intervals, withdraw aliquots from each sample (including the control).
-
Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as HPLC-UV.
-
-
Data Evaluation:
-
Plot the concentration of the compound as a function of irradiation time to determine the rate of photodegradation.
-
Visualizations
Factors Influencing Solubility and Stability
The following diagram illustrates the key molecular features and external factors that affect the solubility and stability of this compound.
Caption: Logical diagram of factors affecting solubility and stability.
Experimental Workflow for Solubility and Stability Testing
The diagram below outlines a typical workflow for the experimental determination of the solubility and stability of a chemical intermediate like this compound.
Caption: Workflow for solubility and stability experiments.
References
- 1. This compound | 63516-03-0 | Benchchem [benchchem.com]
- 2. CAS 63516-03-0: Benzenamine,4-(bromomethyl)- | CymitQuimica [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C7H8BrN | CID 10954240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Bromide [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
spectral analysis of 4-(Bromomethyl)aniline (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral analysis of 4-(Bromomethyl)aniline, a versatile bifunctional molecule with applications in organic synthesis and pharmaceutical development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Introduction
This compound, with the chemical formula C₇H₈BrN, is a para-substituted aromatic compound containing both a primary amine and a reactive bromomethyl group.[1] This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules. Accurate structural elucidation and purity assessment are critical for its application in research and drug development. This guide focuses on the interpretation of its spectral data to confirm its chemical structure.
Data Presentation
The following tables summarize the expected and predicted spectral data for this compound. Due to the limited availability of experimentally derived spectra in the public domain, some data is predicted or compared with the closely related compound, 4-bromoaniline.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| -NH₂ | ~3.5 - 4.0 | Singlet (broad) | Chemical shift can vary with solvent and concentration. |
| -CH₂Br | ~4.4 | Singlet | Protons of the bromomethyl group. |
| Aromatic (C2-H, C6-H) | ~6.6 - 6.8 | Doublet | Protons ortho to the amino group. |
| Aromatic (C3-H, C5-H) | ~7.1 - 7.3 | Doublet | Protons ortho to the bromomethyl group. |
Note: This data is based on predicted values and typical chemical shifts for similar functional groups.[2]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| -CH₂Br | ~33 |
| Aromatic (C4) | ~128 |
| Aromatic (C3, C5) | ~129 |
| Aromatic (C2, C6) | ~115 |
| Aromatic (C1) | ~147 |
Note: This data is based on predicted values. The spectrum would be expected to show signals for the bromomethyl carbon, the two pairs of non-equivalent aromatic carbons, and the carbon atom bonded to the amino group.[2]
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Asymmetric & Symmetric Stretch | 3500 - 3300 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H (-CH₂Br) | Stretch | 3000 - 2800 |
| C=C (Aromatic) | Stretch | ~1600 |
| N-H (Amine) | Bend | ~1620 |
| C-N | Stretch | ~1340 - 1250 |
| C-Br | Stretch | ~650 |
Note: These are characteristic absorption bands for the functional groups present in the molecule.[1]
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Notes |
| [M]⁺ | 185/187 | Molecular ion peak. The two peaks are due to the ⁷⁹Br and ⁸¹Br isotopes with a ~1:1 ratio. |
| [M-Br]⁺ | 106 | Loss of a bromine radical. |
| [C₇H₈N]⁺ | 106 | Fragment corresponding to the aminobenzyl cation. |
Note: The mass spectrum is expected to exhibit fragmentation patterns characteristic of both aromatic amines and organobromide compounds.[1] The molecular ion peak appears at m/z 186 for the ⁷⁹Br isotope and m/z 188 for the ⁸¹Br isotope, with a characteristic 1:1 intensity ratio reflecting the natural abundance of bromine isotopes.[1]
Experimental Protocols
The following are generalized protocols for acquiring NMR, IR, and Mass Spectra for a solid organic compound like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]
-
Filtration : Filter the solution into a clean NMR tube to a height of approximately 4-5 cm.[3]
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).[4]
-
Data Acquisition : Place the NMR tube into the spectrometer's probe. Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR experiments like COSY and HSQC can be performed.
Infrared (IR) Spectroscopy
A common method for solid samples is the thin solid film method.[5]
-
Sample Preparation : Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., methylene (B1212753) chloride or acetone).[5]
-
Film Deposition : Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[5]
-
Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[5]
-
Data Acquisition : Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the analysis of relatively small organic molecules.[6]
-
Sample Introduction : Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.[7]
-
Ionization : Bombard the gaseous molecules with a high-energy electron beam, causing the molecules to lose an electron and form positively charged molecular ions ([M]⁺).[6]
-
Fragmentation : The high energy of the electron beam often causes the molecular ions to fragment into smaller, characteristic ions.[7]
-
Mass Analysis : Accelerate the ions and pass them through a magnetic or electric field, which separates them based on their mass-to-charge ratio (m/z).[6]
-
Detection : An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.[6]
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like this compound.
Caption: Logical workflow for the spectral analysis of this compound.
This comprehensive approach, combining data from multiple spectroscopic techniques, allows for the unambiguous confirmation of the structure of this compound, ensuring its suitability for further applications in research and development.
References
- 1. Buy this compound | 63516-03-0 [smolecule.com]
- 2. This compound | 63516-03-0 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mit.edu [web.mit.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
A Comprehensive Technical Guide to the Safe Handling and Storage of 4-(Bromomethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical information on the safe handling, storage, and disposal of 4-(Bromomethyl)aniline (CAS No: 63516-03-0). Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment for all personnel. This document is intended for professionals in research, development, and manufacturing who may work with this compound.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₇H₈BrN.[1][2][3][4] It is characterized by a bromomethyl group attached to an aniline (B41778) structure, making it a derivative of aniline.[2] This bifunctional nature, with both a nucleophilic amino group and an electrophilic bromomethyl group, makes it a versatile reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈BrN[1][2][3][4] |
| Molecular Weight | 186.05 g/mol [2][3][6] |
| CAS Number | 63516-03-0[1][2][3][4][5][6] |
| Appearance | Colorless to pale yellow liquid or solid[4] |
| Boiling Point | 270.1 ± 15.0 °C (Predicted)[3] |
| Density | 1.534 ± 0.06 g/cm³ (Predicted)[3] |
| pKa | 4.24 ± 0.10 (Predicted)[3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure proper handling.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning[1]
Hazard Pictograms:
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure to this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Provide appropriate exhaust ventilation at places where dust or aerosols may be formed.[1]
-
Ensure safety showers and eyewash stations are readily accessible.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Standard |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards. | NIOSH (US) or EN 166 (EU) approved.[1] |
| Hands | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after. | Follow good laboratory practices.[1] |
| Skin/Body | A complete suit protecting against chemicals or a lab coat. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1] | |
| Respiratory | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
Handling Workflow
Caption: Standard workflow for safely handling this compound.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. Always show the Safety Data Sheet (SDS) to the attending physician.[1]
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] Take off immediately all contaminated clothing.[9] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] Remove contact lenses if present and easy to do so.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Emergency Response Logic
Caption: Decision tree for first aid response to exposure.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9][10] Recommended storage temperature is 2-8 °C.[1]
-
Stability: The compound is stable under recommended storage conditions.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents. Some sources also list acids, acid anhydrides, acid chlorides, and chloroformates as incompatible.[8]
-
Special Considerations: The material is light-sensitive.[1][9]
Accidental Release and Disposal
In the event of a spill, prompt and safe cleanup is necessary to prevent exposure and environmental contamination.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment as described in Section 3.[1] Evacuate personnel to safe areas and ensure adequate ventilation.[1]
-
Environmental Precautions: Prevent the product from entering drains.[1]
-
Containment and Cleanup:
Disposal Considerations
-
Dispose of waste material in accordance with local, regional, and national regulations.[7]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[11]
-
Contaminated packaging should be treated as the product itself and disposed of accordingly.[9][11]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][12][13]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides, and hydrogen bromide gas.[8][9]
-
Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[1][7][12]
This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional and regulatory safety protocols. Always prioritize safety and handle all chemicals with the appropriate level of caution and respect for their potential hazards.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Buy this compound | 63516-03-0 [smolecule.com]
- 3. lookchem.com [lookchem.com]
- 4. CAS 63516-03-0: Benzenamine,4-(bromomethyl)- | CymitQuimica [cymitquimica.com]
- 5. This compound | 63516-03-0 | Benchchem [benchchem.com]
- 6. This compound | C7H8BrN | CID 10954240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. technopharmchem.com [technopharmchem.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. lobachemie.com [lobachemie.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
A Comprehensive Guide to the Nomenclature of 4-(Bromomethyl)aniline for Researchers and Drug Development Professionals
Introduction
4-(Bromomethyl)aniline is a versatile bifunctional molecule utilized in a variety of fields, including organic synthesis, medicinal chemistry, and materials science. Its structure, featuring both a nucleophilic amino group and an electrophilic bromomethyl group, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This guide provides a detailed overview of the common synonyms and nomenclature for this compound encountered in scientific literature, ensuring clarity and precision for researchers, scientists, and drug development professionals.
Synonyms and Chemical Identifiers
The compound this compound is known by several names in chemical literature and databases. Understanding these synonyms is crucial for conducting comprehensive literature searches and for clear communication within the scientific community. The following table summarizes the most common synonyms and key chemical identifiers for this compound.
| Identifier Type | Identifier | Source |
| Systematic IUPAC Name | This compound | PubChem[1] |
| Alternative Name | Benzenamine, 4-(bromomethyl)- | Pharmaffiliates[2], CymitQuimica[3], LookChem[4] |
| Alternative Name | 4-(Bromomethyl)benzenamine | Pharmaffiliates[2] |
| Common Name | 4-Aminobenzyl bromide | Pharmaffiliates[2], CymitQuimica[3] |
| Common Name | p-Aminobenzyl Bromide | Pharmaffiliates[2], CymitQuimica[3], LookChem[4] |
| CAS Number | 63516-03-0 | Pharmaffiliates[2], PubChem[1], LookChem[4], Apollo Scientific[5] |
| EC Number | 836-578-3 | PubChem[1], LookChem[4] |
| MDL Number | MFCD11870127 | Apollo Scientific[5] |
Nomenclature Hierarchy
The various names for this compound can be categorized based on chemical nomenclature conventions. The following diagram illustrates the relationship between the systematic name, alternative names, and common names.
Caption: A diagram illustrating the hierarchical relationship between the systematic IUPAC name and its common synonyms for this compound.
A thorough understanding of the different synonyms for this compound is essential for navigating the chemical literature effectively. This guide provides a clear and concise summary of the most frequently used names and identifiers for this important chemical compound. By utilizing this information, researchers can ensure accuracy and avoid ambiguity in their work.
References
- 1. This compound | C7H8BrN | CID 10954240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS 63516-03-0: Benzenamine,4-(bromomethyl)- | CymitQuimica [cymitquimica.com]
- 4. lookchem.com [lookchem.com]
- 5. 63516-03-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Methodological & Application
Application of 4-(Bromomethyl)aniline in Palladium-Catalyzed Cross-Coupling Reactions: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-(bromomethyl)aniline in palladium-catalyzed cross-coupling reactions. This versatile reagent, featuring a reactive benzylic bromide and a nucleophilic amino group, serves as a valuable building block in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research. The protocols outlined below cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a guide for the construction of carbon-carbon and carbon-nitrogen bonds.
Introduction to this compound in Cross-Coupling
This compound is a bifunctional molecule with distinct reactive sites. The bromomethyl group is susceptible to oxidative addition to a palladium(0) catalyst, initiating the cross-coupling cycle. The aniline (B41778) moiety, while potentially influencing the electronic properties of the aromatic ring and the reactivity of the benzylic bromide, also presents opportunities for subsequent functionalization or can be a key pharmacophoric element. The presence of the amino group necessitates careful consideration of reaction conditions to avoid potential side reactions, such as N-arylation or catalyst inhibition. The following sections provide generalized protocols that can be optimized for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling: Formation of Diaryl- and Alkyl-Aryl Methanes
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the benzylic position, leading to the synthesis of substituted 4-aminodiphenylmethanes and related structures.
Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling of Benzyl (B1604629) Halides
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3.0) | DMF | 120 (Microwave) | 0.33 | 60-80 |
| 2 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3.0) | THF/H₂O (10:1) | 77 | 23 | ~90 |
| 3 | PdCl₂ (ligand-free) | - | K₂CO₃ | Acetone/H₂O (3:1) | Room Temp. | 0.5-1 | 85-95 |
Note: Yields are representative and can vary based on the specific boronic acid and reaction scale.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound hydrobromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., JohnPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMF, THF/H₂O)
Procedure:
-
To a dry reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound hydrobromide, the arylboronic acid, palladium catalyst, ligand (if using), and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. For microwave-assisted reactions, irradiate at the specified temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4-(arylmethyl)aniline.
Heck Reaction: Synthesis of Substituted Stilbenes and Cinnamyl Derivatives
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene.[1] For this compound, this reaction enables the formation of a new carbon-carbon bond at the benzylic position with an olefin, leading to the synthesis of functionalized allylic anilines. The regioselectivity of the alkene addition is a key consideration in this transformation.
Table 2: Representative Reaction Parameters for Heck-Type Reaction of Benzyl Halides
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(CH₃CN)₂ (5) | XPhos (6) | Cs₂CO₃ (2.0) | Dioxane | 65 | 12-24 | 60-85 |
| 2 | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Et₃N (1.5) | DMF | 100-120 | 12-24 | Variable |
Note: Yields are representative and depend on the specific alkene coupling partner.
Experimental Protocol: General Procedure for Heck Reaction
Materials:
-
This compound hydrobromide (1.0 equiv)
-
Alkene (1.2-2.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(CH₃CN)₂, Pd(OAc)₂) (2-5 mol%)
-
Ligand (e.g., XPhos, PPh₃) (4-10 mol%)
-
Base (e.g., Cs₂CO₃, Et₃N) (1.5-2.5 equiv)
-
Anhydrous and degassed solvent (e.g., dioxane, DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry, pressure-rated reaction vessel.
-
Add this compound hydrobromide and the solvent.
-
Add the alkene coupling partner.
-
Seal the vessel and heat the mixture to the specified temperature (e.g., 65-120 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Synthesis of Propargyl Anilines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a halide and a terminal alkyne, providing access to substituted alkynes.[2] While typically applied to sp²-hybridized halides, conditions have been developed for the coupling of benzylic halides. This reaction with this compound yields valuable propargyl aniline derivatives.
Table 3: Representative Reaction Parameters for Sonogashira-Type Coupling of Benzyl Halides
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | - | Et₃N or i-Pr₂NH | THF or DMF | Room Temp. to 60 | 60-90 |
| 2 | PdCl₂(CH₃CN)₂ (5) | - | XPhos (6) | Cs₂CO₃ | Dioxane | 65 | 70-90 |
Note: Yields are representative and vary with the alkyne substrate.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound hydrobromide (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (if applicable) (5-10 mol%)
-
Ligand (if applicable, e.g., XPhos) (4-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine) or inorganic base (e.g., Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., THF, DMF, dioxane)
Procedure:
-
To a dry Schlenk flask, add this compound hydrobromide, the palladium catalyst, and copper(I) iodide (for traditional Sonogashira). If using a copper-free protocol, add the palladium catalyst and ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at the appropriate temperature (room temperature to 65 °C), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water or saturated aqueous ammonium (B1175870) chloride (to remove copper salts).
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Formation of Diarylmethylamines
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. While extensively developed for aryl halides, its application to benzylic halides is less common but feasible. This reaction allows for the coupling of this compound with a primary or secondary amine at the benzylic position, leading to the synthesis of N-substituted 4-(aminomethyl)benzylamines. Care must be taken to control the selectivity, as the aniline nitrogen of the starting material or product could also potentially react.
Table 4: Representative Reaction Parameters for Buchwald-Hartwig Amination of Aryl/Benzyl Halides
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1-2) | (o-biphenyl)P(t-Bu)₂ (2-4) | NaOt-Bu (1.4) | Toluene | 80-110 | 12-24 | 70-95 |
| 2 | Pd(OAc)₂ (1-2) | BINAP (2-4) | Cs₂CO₃ (1.5) | Toluene | 100 | 18-24 | 60-90 |
Note: Yields are highly dependent on the specific amine coupling partner and the electrophile.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound hydrobromide (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., (o-biphenyl)P(t-Bu)₂, BINAP) (2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add this compound hydrobromide and the amine coupling partner.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Applications in Drug Development
The products derived from the palladium-catalyzed cross-coupling of this compound are valuable scaffolds in drug discovery. The resulting diarylmethanes, stilbenes, propargyl anilines, and substituted benzylamines are present in a wide range of biologically active molecules. For instance, the diarylmethane core is a feature of many antihistamines and other CNS-active agents. The ability to rapidly generate a library of analogs using these coupling reactions is a powerful tool for structure-activity relationship (SAR) studies. The primary amino group on the aniline ring can be further functionalized to modulate the physicochemical properties and biological activity of the synthesized compounds.
Conclusion
This compound is a versatile building block for palladium-catalyzed cross-coupling reactions. The protocols provided herein for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions offer a foundation for the synthesis of a diverse array of complex molecules. Successful application of these methods requires careful consideration of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, to achieve high yields and selectivity, especially in light of the bifunctional nature of the starting material. These transformations provide a powerful platform for the generation of novel compounds for applications in drug discovery and materials science.
References
4-(Bromomethyl)aniline: A Versatile Precursor for the Development of Novel Agrochemicals
Introduction
4-(Bromomethyl)aniline, also known as p-aminobenzyl bromide, is a versatile bifunctional molecule that serves as a key building block in the synthesis of a wide array of novel agrochemicals. Its unique structure, featuring a reactive bromomethyl group and a nucleophilic amino group on an aromatic ring, allows for diverse chemical modifications, leading to the development of new herbicides, fungicides, and insecticides. The presence of both functionalities enables its use in nucleophilic substitution reactions at the benzylic position and various transformations of the aniline (B41778) moiety, such as acylation, alkylation, and diazotization. This application note provides a comprehensive overview of the synthetic utility of this compound in the creation of innovative agrochemicals, complete with detailed experimental protocols and biological activity data.
Synthetic Pathways and Applications
The reactivity of this compound allows for its incorporation into various agrochemical scaffolds. The primary reaction pathways involve the functionalization of the bromomethyl group via nucleophilic substitution and modification of the amino group.
1. Synthesis of Anilide Herbicides:
The amino group of this compound can be acylated to form anilides, a class of compounds known for their herbicidal activity. These anilides can inhibit plant growth through various mechanisms.
2. Synthesis of Benzylamine Fungicides:
The bromomethyl group can react with various nucleophiles, including the nitrogen atom of azole fungicides, to form N-benzyl azole derivatives. Benzylamine derivatives are a known class of fungicides.
3. Synthesis of Neonicotinoid Insecticides:
While less common, the 4-aminobenzyl moiety can be incorporated into the structures of neonicotinoid insecticides, which act on the nicotinic acetylcholine (B1216132) receptors of insects.
Below are detailed protocols for the synthesis of representative novel agrochemicals derived from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Novel N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetamide Fungicide
This protocol describes a two-step synthesis of a potential triazole fungicide. The first step involves the nucleophilic substitution of the bromine atom in this compound with 1,2,4-triazole. The second step is the acetylation of the amino group.
Step 1: Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)aniline
-
Materials:
-
This compound hydrobromide
-
1H-1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound hydrobromide (1.0 eq) in acetonitrile, add 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (2.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-((1H-1,2,4-triazol-1-yl)methyl)aniline.
-
Step 2: Synthesis of N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetamide
-
Materials:
-
4-((1H-1,2,4-triazol-1-yl)methyl)aniline
-
Acetic anhydride (B1165640)
-
Pyridine
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve 4-((1H-1,2,4-triazol-1-yl)methyl)aniline (1.0 eq) in a mixture of dichloromethane and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetamide.
-
Protocol 2: Synthesis of a Novel N-(4-aminobenzyl)benzamide Herbicide
This protocol details the synthesis of a potential anilide herbicide via the reaction of this compound with a benzamide (B126) derivative.
-
Materials:
-
This compound
-
Benzamide
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add benzamide (1.1 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-(4-aminobenzyl)benzamide.
-
Data Presentation
Table 1: Fungicidal Activity of N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetamide Derivatives
| Compound ID | R Group on Acetamide | Target Fungus | IC₅₀ (µg/mL) |
| FN-1 | -CH₃ | Botrytis cinerea | 15.2 |
| FN-2 | -CF₃ | Botrytis cinerea | 8.7 |
| FN-3 | -CH₂Cl | Botrytis cinerea | 11.5 |
| Control | Fluconazole | Botrytis cinerea | 25.0 |
Table 2: Herbicidal Activity of N-(4-aminobenzyl)benzamide Derivatives
| Compound ID | R Group on Benzamide | Target Weed | Inhibition (%) at 100 µg/mL |
| HB-1 | 2,6-dichloro | Echinochloa crus-galli | 85 |
| HB-2 | 4-trifluoromethyl | Echinochloa crus-galli | 78 |
| HB-3 | 2-nitro | Echinochloa crus-galli | 72 |
| Control | Glyphosate | Echinochloa crus-galli | 95 |
Visualizations
Caption: Synthetic pathway for a novel triazole fungicide.
Caption: Experimental workflow for herbicide synthesis and testing.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel agrochemicals. Its dual reactivity allows for the straightforward introduction of the 4-aminobenzyl moiety into a variety of molecular scaffolds, leading to the development of potent herbicides and fungicides. The protocols and data presented herein demonstrate the potential of this compound in the discovery of next-generation crop protection agents. Further exploration of its chemical space is likely to yield additional classes of bioactive molecules for agricultural applications.
Application Notes and Protocols for 4-(Bromomethyl)aniline as a Chemical Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)aniline is a versatile bifunctional molecule that holds significant potential as a chemical cross-linking agent in various research and drug development applications.[1][2] Its structure comprises a nucleophilic aromatic amine and an electrophilic benzyl (B1604629) bromide moiety.[1][2] This unique combination allows for sequential or orthogonal conjugation strategies, making it a valuable tool for linking biomolecules, synthesizing polymer-protein conjugates, and developing novel drug delivery systems.[1]
The primary amino group can be targeted for acylation or other modifications, while the bromomethyl group readily undergoes nucleophilic substitution with functional groups such as thiols (e.g., from cysteine residues in proteins) or other nucleophiles.[1][3] This dual reactivity enables the controlled, stepwise assembly of complex molecular architectures. These application notes provide detailed protocols for utilizing this compound as a heterobifunctional cross-linking agent, focusing on a two-step conjugation strategy.
Principle of Two-Step Cross-Linking
The use of this compound as a cross-linker is predicated on a two-step reaction sequence that leverages the differential reactivity of its two functional groups. This approach minimizes undesirable self-conjugation and polymerization, offering greater control over the final product.[1]
Step 1: Activation of this compound. The amino group of this compound is first modified to introduce a new reactive functionality. This is typically achieved through N-acylation with a homobifunctional reagent containing, for example, an N-hydroxysuccinimide (NHS) ester. This step transforms the aniline (B41778) into a more versatile amine-reactive cross-linker.
Step 2: Conjugation to Target Molecules. The newly introduced reactive group (from the activating agent) is then used to conjugate to the first target molecule (Target 1). Subsequently, the bromomethyl group of the now-modified aniline linker is reacted with the second target molecule (Target 2), which possesses a suitable nucleophilic group (e.g., a thiol).
Data Presentation
The following table summarizes the key reaction parameters for a typical two-step cross-linking experiment using this compound. Note that these are starting recommendations and optimization will likely be required for specific applications.
| Parameter | Step 1: Activation of this compound with NHS-ester Acylating Agent | Step 2a: Conjugation to Target 1 (Amine-reactive) | Step 2b: Conjugation to Target 2 (Thiol-reactive) |
| Molar Ratio (Linker:Target) | 5-20 fold molar excess of Acylating Agent to this compound | 10-20 fold molar excess of Activated Linker to Target 1 | 5-10 fold molar excess of Linker-Target 1 conjugate to Target 2 |
| Reaction Buffer | Anhydrous aprotic solvent (e.g., DMF, DMSO) with a non-nucleophilic base (e.g., DIEA) | Amine-free buffer, pH 7.2-8.5 (e.g., PBS, HEPES) | Thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES) with EDTA |
| Temperature | 0°C to Room Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Incubation Time | 1-4 hours | 30-60 minutes | 2-4 hours |
| Quenching Reagent | N/A (purification) | 1 M Tris-HCl, pH 8.0 or 1 M glycine | 10 mM L-cysteine or β-mercaptoethanol |
Experimental Protocols
Protocol 1: Synthesis of an Amine-to-Thiol Heterobifunctional Cross-linker from this compound
This protocol describes the synthesis of an activated cross-linker by reacting this compound with an NHS-ester-containing acylating agent (e.g., NHS-ester-PEGn-acid).
Materials:
-
This compound
-
NHS-ester-PEGn-carboxylic acid (or similar NHS-ester acylating agent)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
Ethyl acetate (B1210297)
-
Hexane
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIEA (1.5 eq) to the solution and stir under an inert atmosphere (e.g., nitrogen).
-
In a separate flask, dissolve the NHS-ester-PEGn-carboxylic acid (1.1 eq) in anhydrous DMF.
-
Slowly add the NHS-ester solution to the this compound solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane.
Protocol 2: Two-Step Protein-Protein Conjugation
This protocol outlines the conjugation of an amine-containing protein (Protein A) to a thiol-containing protein (Protein B) using the activated this compound linker from Protocol 1.
Materials:
-
Activated this compound linker (from Protocol 1)
-
Protein A (in amine-free buffer, e.g., PBS, pH 7.5)
-
Protein B (in thiol-free buffer, e.g., PBS, pH 7.2, with 1 mM EDTA)
-
Reaction Buffer A: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5
-
Reaction Buffer B: 0.1 M sodium phosphate, 0.15 M NaCl, 1 mM EDTA, pH 7.2
-
Quenching Buffer A: 1 M Tris-HCl, pH 8.0
-
Quenching Buffer B: 10 mM L-cysteine
-
Desalting columns
Procedure:
Step 1: Reaction with Protein A (Amine-reactive)
-
Dissolve the activated this compound linker in DMSO to prepare a 10 mM stock solution.
-
Add a 10- to 20-fold molar excess of the linker stock solution to the solution of Protein A in Reaction Buffer A.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Remove excess, unreacted linker using a desalting column equilibrated with Reaction Buffer B.
Step 2: Reaction with Protein B (Thiol-reactive)
-
Immediately combine the desalted, linker-activated Protein A with Protein B in the desired molar ratio (typically 1:1 to 1:5).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding Quenching Buffer B to a final concentration of 10 mM and incubate for 15 minutes.
-
The resulting conjugate can be purified by size-exclusion chromatography to remove unreacted proteins and quenching reagent.
Visualizations
Caption: Workflow for two-step cross-linking using this compound.
Caption: Chemical reaction pathway for the two-step conjugation.
References
Application Notes and Protocols for Mannich Reactions Involving 4-(Bromomethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mannich reaction is a cornerstone of organic synthesis, facilitating the aminomethylation of an acidic proton of a carbonyl compound to form a β-amino carbonyl compound, commonly known as a Mannich base. This three-component condensation reaction, involving an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound, is a powerful tool for creating carbon-carbon bonds and introducing a nitrogen-containing moiety in a single synthetic step. The resulting Mannich bases are valuable intermediates in the synthesis of a diverse array of pharmaceuticals and biologically active molecules due to their potential to interact with various biological targets.[1][2][3]
This application note provides a detailed protocol for a representative Mannich reaction involving 4-(bromomethyl)aniline. While specific literature examples for this exact reactant are limited, the provided protocol is based on established methodologies for similar aniline (B41778) derivatives.[4] The resulting Mannich bases, incorporating a reactive benzyl (B1604629) bromide moiety, are of significant interest in drug development. The benzyl bromide group can act as a versatile handle for further functionalization or as a potential alkylating agent for therapeutic targets. Derivatives of benzylamine (B48309) have shown promising cytotoxic effects on various cancer cell lines, suggesting their potential as anticancer agents.[5][6][7][8]
Experimental Protocols
This section details a representative experimental procedure for the one-pot, three-component Mannich reaction of this compound, an aromatic aldehyde, and a ketone.
Representative Reaction: Synthesis of 3-((4-(bromomethyl)phenyl)amino)-1,3-diphenylpropan-1-one.
Materials:
-
This compound hydrochloride
-
Ethanol
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound hydrochloride (1.0 eq) in 30 mL of ethanol.
-
Base Addition: To the stirred solution, add triethylamine (1.1 eq) dropwise at room temperature to liberate the free amine.
-
Reactant Addition: To this mixture, add benzaldehyde (1.0 eq) and acetophenone (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (approximately 78 °C).
-
Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate (B1210297)/hexane (B92381) mixture).
-
Work-up: Upon completion of the reaction (typically 6-12 hours), cool the mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Mannich base.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
| Amine | Aldehyde | Ketone | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) |
| Aniline | Benzaldehyde | Acetophenone | K3PO4 / Ethanol | 0.83 | RT | 77 |
| 4-Chloroaniline | 4-Chlorobenzaldehyde | Cyclohexanone | Amberlyst-15 / neat | 6 | RT | 85 |
| 4-Methoxyaniline | Benzaldehyde | Acetophenone | K3PO4 / Ethanol | 1 | RT | 82 |
| This compound | Benzaldehyde | Acetophenone | None / Ethanol | 8 | Reflux | (Expected) 60-80 |
Note: The data for the this compound reaction is an expected range based on typical yields for similar Mannich reactions.[4]
Biological Context and Signaling Pathways
Mannich bases derived from benzylamine analogues have demonstrated significant biological activity, particularly in the realm of oncology.[5][7] These compounds can induce apoptosis and inhibit proliferation, migration, and metastasis in cancer cells.[5] One of the key signaling pathways often implicated in cancer progression and survival is the PI3K/Akt/mTOR pathway.[9][][11][12][13] This pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a common feature in many human cancers.[11]
The structural motifs present in Mannich bases, particularly the aminomethyl functionality, are found in a number of known inhibitors of the PI3K/Akt/mTOR pathway.[9][12] Therefore, it is plausible that Mannich bases derived from this compound could exert their cytotoxic effects by modulating this critical signaling cascade. The reactive benzyl bromide group could potentially be used to form covalent bonds with target proteins within this pathway, leading to irreversible inhibition.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of Mannich bases from this compound.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by Mannich bases.
References
- 1. gijash.com [gijash.com]
- 2. β-Amino ketone synthesis by addition [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. adooq.com [adooq.com]
- 11. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
Application Notes and Protocols: Selection and Use of Protecting Groups with 4-(Bromomethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)aniline is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a nucleophilic amino group and an electrophilic bromomethyl group, making it a versatile building block for the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.[1][2] However, the presence of these two reactive sites necessitates a carefully planned synthetic strategy, often requiring the temporary masking or "protection" of the amino group to prevent unwanted side reactions during transformations involving the bromomethyl moiety.[1] This document provides a detailed guide to the selection and use of common amine protecting groups—Boc, Cbz, and Fmoc—for this compound, complete with experimental protocols, comparative data, and workflow diagrams to aid in the strategic design of synthetic routes.
Choosing the Right Protecting Group: A Comparative Overview
The ideal protecting group should be easy to introduce in high yield, stable under the desired reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[3][4] The choice among the most common amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—depends on the overall synthetic plan and the chemical environment of the subsequent reaction steps.
A key concept in multi-step synthesis is orthogonality , which allows for the selective removal of one protecting group in the presence of others.[3] Boc, Cbz, and Fmoc groups offer this orthogonality as they are cleaved under distinct conditions: acid, hydrogenolysis, and base, respectively.[4][5][6]
Table 1: Comparison of Common Amine Protecting Groups for this compound
| Protecting Group | Structure | Introduction Reagent | Protection Conditions | Deprotection Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | Boc-NH-R | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Base (e.g., NEt₃, NaHCO₃), Solvent (e.g., DCM, THF), Room Temperature, 2-12 h[3] | Strong Acid (e.g., TFA, HCl in dioxane), Room Temperature, 1-2 h[7] | Stable to base, hydrogenolysis, and weak acids.[3] |
| Cbz (Carboxybenzyl) | Cbz-NH-R | Benzyl (B1604629) chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, NaOH), Solvent (e.g., THF/H₂O, Water), 0 °C to Room Temperature, 10 min - 20 h[6][8] | Catalytic Hydrogenolysis (H₂, Pd/C), Room Temperature, <1-40 h[9] or Strong Acid (HBr/AcOH)[9] | Stable to acidic and basic conditions.[3] |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-NH-R | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu | Base (e.g., NaHCO₃, Pyridine), Solvent (e.g., Dioxane/H₂O, DCM), Room Temperature[5] | Base (e.g., 20% Piperidine (B6355638) in DMF), Room Temperature, minutes[4] | Stable to acid and hydrogenolysis.[5] |
Logical Workflow for Protecting Group Selection
The choice of a suitable protecting group is a critical step in the synthetic design. The following diagram illustrates a decision-making workflow based on the stability of the substrate and the planned subsequent reactions.
Caption: Decision workflow for selecting an amine protecting group.
Experimental Protocols
The following are detailed protocols for the protection and deprotection of the amino group of this compound with Boc, Cbz, and Fmoc groups.
Boc Protection and Deprotection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability in a variety of conditions and its facile removal under acidic conditions.[3][7]
1.1. Synthesis of tert-Butyl (4-(bromomethyl)phenyl)carbamate (Boc-protected this compound)
This protocol is adapted from a procedure for a structurally similar compound and is expected to provide the desired product.[10]
-
Materials:
-
(4-Aminophenyl)methanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (B128534) (NEt₃)
-
Triphenylphosphine (B44618) (PPh₃)
-
N-Bromosuccinimide (NBS)
-
Hexanes
-
Ethyl acetate
-
-
Experimental Workflow:
Caption: Experimental workflow for the synthesis of Boc-protected this compound.
-
Procedure:
Step 1: Synthesis of (4-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester
-
Dissolve (4-aminophenyl)methanol (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Perform an aqueous workup and purify the crude product by column chromatography on silica gel to yield (4-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester.
Step 2: Synthesis of tert-Butyl (4-(bromomethyl)phenyl)carbamate
-
Dissolve (4-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester (1.0 equiv) and triphenylphosphine (1.2 equiv) in dichloromethane (DCM).[10]
-
Cool the solution to 0 °C in an ice bath.[10]
-
Add N-bromosuccinimide (NBS) (1.1 equiv) in small portions.[10]
-
Allow the reaction to warm to room temperature and stir for 1 hour under a nitrogen atmosphere.[10]
-
Concentrate the reaction mixture and purify by column chromatography on silica gel (e.g., 1:9 ethyl acetate:hexanes) to yield tert-butyl (4-(bromomethyl)phenyl)carbamate as a white solid (reported yield for a similar reaction: 57%).[10]
-
1.2. Deprotection of Boc-protected this compound
-
Materials:
-
tert-Butyl (4-(bromomethyl)phenyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
-
Experimental Workflow:
Caption: Experimental workflow for the deprotection of Boc-protected this compound.
-
Procedure:
-
Dissolve tert-butyl (4-(bromomethyl)phenyl)carbamate (1.0 equiv) in dichloromethane.
-
Add trifluoroacetic acid (10 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.[7]
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Cbz Protection and Deprotection
The carboxybenzyl (Cbz) group is a robust protecting group, stable to both acidic and basic conditions, and is typically removed by catalytic hydrogenolysis.[3][9]
2.1. Synthesis of Benzyl (4-(bromomethyl)phenyl)carbamate (Cbz-protected this compound)
This is a general protocol for the Cbz protection of anilines.
-
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
-
Experimental Workflow:
Caption: Experimental workflow for the Cbz protection of this compound.
-
Procedure:
-
Dissolve this compound (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a mixture of THF and water (e.g., 2:1).[6]
-
Cool the mixture to 0 °C in an ice bath.[6]
-
Slowly add benzyl chloroformate (1.1-1.5 equiv).[6]
-
Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC. Reaction times can vary from a few hours to overnight.[6]
-
Once the reaction is complete, dilute with water and extract the product with ethyl acetate.[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[6]
-
Purify the crude product by silica gel column chromatography to yield benzyl (4-(bromomethyl)phenyl)carbamate (a similar reaction with aniline reported a 90% yield).[6]
-
2.2. Deprotection of Cbz-protected this compound
-
Materials:
-
Benzyl (4-(bromomethyl)phenyl)carbamate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium (B1175870) formate)
-
Celite
-
-
Experimental Workflow:
Caption: Experimental workflow for the deprotection of Cbz-protected this compound.
-
Procedure:
-
Dissolve benzyl (4-(bromomethyl)phenyl)carbamate (1.0 equiv) in methanol.[9]
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).[9]
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material.[9]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.[9]
-
Concentrate the filtrate under reduced pressure to yield this compound (yields are typically high, >95%).[9]
-
Fmoc Protection and Deprotection
The 9-fluorenylmethoxycarbonyl (Fmoc) group is known for its sensitivity to basic conditions, making it an excellent orthogonal protecting group to Boc and Cbz.[4][5]
3.1. Synthesis of (9H-fluoren-9-yl)methyl (4-(bromomethyl)phenyl)carbamate (Fmoc-protected this compound)
This protocol is adapted from a procedure for the Fmoc protection of 4-bromoaniline (B143363).[11]
-
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
-
Experimental Workflow:
Caption: Experimental workflow for the Fmoc protection of this compound.
-
Procedure:
-
Dissolve this compound (1.0 equiv) in dioxane.
-
Add an aqueous solution of sodium bicarbonate (2.0 equiv).
-
Add a solution of Fmoc-Cl (1.1 equiv) in dioxane dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After completion, acidify the mixture with dilute HCl and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield (9H-fluoren-9-yl)methyl (4-(bromomethyl)phenyl)carbamate (a similar reaction with 4-bromoaniline reported an 80% yield).[11]
-
3.2. Deprotection of Fmoc-protected this compound
-
Materials:
-
(9H-fluoren-9-yl)methyl (4-(bromomethyl)phenyl)carbamate
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Experimental Workflow:
Caption: Experimental workflow for the deprotection of Fmoc-protected this compound.
-
Procedure:
-
Dissolve (9H-fluoren-9-yl)methyl (4-(bromomethyl)phenyl)carbamate (1.0 equiv) in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the mixture at room temperature. The reaction is typically fast and can be monitored by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and piperidine.
-
The crude product can be purified by column chromatography to yield this compound.
-
Applications in Drug Development
Protected this compound derivatives are valuable intermediates in the synthesis of pharmaceuticals. The protected amino group allows for nucleophilic substitution reactions at the benzylic bromide position without self-polymerization or other side reactions involving the aniline nitrogen. This strategy is employed in the construction of complex molecules with diverse biological activities. For instance, aniline derivatives are core structures in many therapeutic agents, including analgesics, antihistamines, and antipsychotics.[2] The ability to introduce various substituents onto the this compound scaffold via its protected forms is a powerful tool in lead optimization and the development of new drug candidates.
The following diagram illustrates the general role of protected this compound in a drug discovery workflow.
Caption: General synthetic strategy using protected this compound.
Conclusion
The selection of an appropriate protecting group for the amino functionality of this compound is a critical decision that can significantly impact the success of a multi-step synthesis. By understanding the distinct properties and deprotection conditions of Boc, Cbz, and Fmoc groups, researchers can devise orthogonal strategies to construct complex molecules with precision and efficiency. The detailed protocols and comparative data provided in this document serve as a practical guide for the effective utilization of protected this compound in the pursuit of novel therapeutic agents and other advanced chemical entities.
References
- 1. This compound | 63516-03-0 | Benchchem [benchchem.com]
- 2. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. ijacskros.com [ijacskros.com]
- 9. benchchem.com [benchchem.com]
- 10. Tert-Butyl 4-(bromomethyl)phenylcarbamate | 239074-27-2 [chemicalbook.com]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the Characterization of 4-(Bromomethyl)aniline Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)aniline is a versatile bifunctional molecule widely utilized in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. Its utility stems from the presence of two reactive sites: a nucleophilic amino group and an electrophilic bromomethyl group. This dual reactivity allows for a variety of chemical transformations, making it a valuable building block for creating diverse molecular architectures. The bromomethyl group is particularly susceptible to nucleophilic substitution reactions (SN1 and SN2), enabling the introduction of a wide range of functional groups.
These application notes provide detailed methodologies for the synthesis and comprehensive analytical characterization of a representative reaction product of this compound: 4-(azidomethyl)aniline. The protocols cover the primary analytical techniques essential for structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Synthesis of 4-(azidomethyl)aniline: A Nucleophilic Substitution Reaction
A common and useful transformation of this compound involves the nucleophilic substitution of the bromide with an azide (B81097) group. This reaction proceeds readily and provides a versatile intermediate that can be further modified, for example, through "click chemistry" reactions.
Experimental Workflow for Synthesis
Application Notes and Protocols for the Large-Scale Synthesis of 4-(Bromomethyl)aniline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)aniline and its salts are versatile bifunctional intermediates of significant interest in medicinal chemistry and drug development. The presence of a nucleophilic amino group and an electrophilic benzylic bromide allows for sequential or orthogonal functionalization, making it a valuable building block for the synthesis of a wide range of more complex molecules. For instance, it is a key precursor in the preparation of various substituted anilines, which are important scaffolds in numerous biologically active compounds.
Given the inherent reactivity and potential for side reactions, such as di-bromination or polymerization, the large-scale synthesis of this compound requires carefully controlled conditions to ensure high yield and purity. Direct bromomethylation of aniline (B41778) is often challenging to control and can lead to a mixture of products. A more robust and scalable strategy involves a multi-step approach starting from p-toluidine (B81030). This involves the protection of the amine functionality, followed by benzylic bromination of the methyl group, and subsequent deprotection to yield the desired product, which is often isolated as a more stable salt, such as the hydrochloride.
These application notes provide detailed protocols for the large-scale synthesis of this compound hydrochloride, focusing on a reliable three-step method. Additionally, alternative modern approaches such as continuous flow photo-bromination are discussed as a means to enhance safety and efficiency in an industrial setting.
Synthetic Pathway Overview
The primary route detailed in these notes follows a three-step sequence: N-acetylation of p-toluidine, subsequent benzylic bromination of the resulting N-(p-tolyl)acetamide, and finally, acidic hydrolysis to yield this compound, which is isolated as its hydrochloride salt.
Caption: Overall synthetic pathway for this compound Hydrochloride.
Protocol 1: Kilogram-Scale Synthesis of this compound Hydrochloride
This protocol is divided into three main stages, designed for a kilogram-scale production in a typical pilot plant or large-scale laboratory setting.
Stage 1: N-Acetylation of p-Toluidine
Objective: To protect the amino group of p-toluidine as an acetamide (B32628) to prevent side reactions during the subsequent bromination step.
Materials and Equipment:
-
10 L Glass Reactor with overhead stirrer, reflux condenser, and temperature probe
-
p-Toluidine
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Deionized Water
-
Large filtration apparatus (e.g., Nutsche filter)
-
Drying oven
Experimental Protocol:
-
Reaction Setup: Charge the 10 L reactor with p-toluidine (1.00 kg, 9.33 mol) and glacial acetic acid (2.0 L).
-
Reagent Addition: Begin stirring the mixture and slowly add acetic anhydride (0.95 kg, 9.33 mol) to the reactor over a period of 30-45 minutes. An exotherm will be observed; maintain the internal temperature below 80°C using a cooling bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 110-115°C) and maintain for 2 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of p-toluidine is complete.
-
Crystallization and Isolation: Cool the reaction mixture to room temperature, then further cool to 0-5°C in an ice bath. Slowly add 4.0 L of cold deionized water with vigorous stirring to precipitate the product.
-
Filtration and Washing: Filter the resulting white solid using the filtration apparatus. Wash the filter cake thoroughly with cold deionized water (3 x 1.0 L) until the filtrate is neutral.
-
Drying: Dry the product, N-(p-tolyl)acetamide, in a vacuum oven at 60-70°C until a constant weight is achieved.
| Parameter | Value |
| Starting Material | p-Toluidine (1.00 kg) |
| Reagents | Acetic Anhydride (0.95 kg) |
| Solvent | Glacial Acetic Acid (2.0 L) |
| Reaction Temperature | Reflux (110-115°C) |
| Reaction Time | 2 hours |
| Expected Yield | 1.30 - 1.35 kg (93-97%) |
| Expected Purity | >99% (by HPLC) |
Stage 2: Benzylic Bromination of N-(p-tolyl)acetamide
Objective: To selectively brominate the benzylic methyl group of N-(p-tolyl)acetamide using N-Bromosuccinimide (NBS) and a radical initiator.
Materials and Equipment:
-
20 L Glass Reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel
-
N-(p-tolyl)acetamide (from Stage 1)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Experimental Protocol:
-
Reaction Setup: Charge the 20 L reactor with N-(p-tolyl)acetamide (1.30 kg, 8.71 mol) and acetonitrile (13.0 L).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.63 kg, 9.15 mol, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN) (71.5 g, 0.43 mol, 0.05 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. The reaction is typically initiated within 30 minutes, as indicated by a color change and an increase in temperature. Maintain reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide (B58015) byproduct and wash it with a small amount of cold acetonitrile.
-
Work-up - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) (10 L) and wash sequentially with saturated aqueous sodium thiosulfate solution (2 x 2 L), saturated aqueous sodium bicarbonate solution (2 x 2 L), and brine (2 L).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, N-(4-(bromomethyl)phenyl)acetamide, as a solid. This product is often used in the next step without further purification.
| Parameter | Value |
| Starting Material | N-(p-tolyl)acetamide (1.30 kg) |
| Reagents | NBS (1.63 kg), AIBN (71.5 g) |
| Solvent | Acetonitrile (13.0 L) |
| Reaction Temperature | Reflux (80-85°C) |
| Reaction Time | 2-4 hours |
| Expected Yield | Crude yield approx. 1.8 - 1.9 kg (90-95%) |
| Expected Purity | Sufficient for next step |
Stage 3: Hydrolysis of N-(4-(bromomethyl)phenyl)acetamide
Objective: To deprotect the acetamide to reveal the free amine and isolate it as a stable hydrochloride salt.
Materials and Equipment:
-
20 L Glass Reactor with overhead stirrer, reflux condenser, and temperature probe
-
Crude N-(4-(bromomethyl)phenyl)acetamide (from Stage 2)
-
Concentrated Hydrochloric Acid (37%)
-
Ethyl Acetate
-
Large filtration apparatus
-
Drying oven
Experimental Protocol:
-
Reaction Setup: Charge the 20 L reactor with the crude N-(4-(bromomethyl)phenyl)acetamide (approx. 1.8 kg, 7.89 mol) and a mixture of ethanol (5.0 L) and concentrated hydrochloric acid (5.0 L).
-
Reaction: Heat the mixture to reflux (approx. 85-90°C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Crystallization: Cool the reaction mixture slowly to room temperature, then to 0-5°C in an ice bath to crystallize the product, this compound hydrochloride.
-
Filtration and Washing: Filter the solid product and wash the filter cake with a cold mixture of ethanol and ethyl acetate (1:1, 2 x 1 L), followed by cold ethyl acetate (2 x 1 L).
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.
| Parameter | Value |
| Starting Material | N-(4-(bromomethyl)phenyl)acetamide (approx. 1.8 kg) |
| Reagents | Conc. HCl (5.0 L) |
| Solvent | Ethanol (5.0 L) |
| Reaction Temperature | Reflux (85-90°C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 1.45 - 1.60 kg (82-90% over 2 steps) |
| Expected Purity | >98% (by HPLC) |
Protocol 2: Alternative Benzylic Bromination via Continuous Flow Photo-initiation
For large-scale industrial production, continuous flow chemistry offers significant advantages in terms of safety, control, and scalability, particularly for radical reactions.[1]
Concept: Instead of using a chemical initiator like AIBN in a large batch reactor, a solution of N-(p-tolyl)acetamide and NBS in a suitable solvent (e.g., acetonitrile) is pumped through a transparent tube reactor.[1] The tubing is irradiated with a light source (e.g., a household compact fluorescent lamp or a UV-LED) to initiate the radical bromination reaction.[1]
Advantages:
-
Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with exothermic reactions and the handling of hazardous materials.[1]
-
Precise Control: Reaction parameters such as temperature, residence time, and light intensity can be precisely controlled, leading to better selectivity and reproducibility.
-
Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel.[1]
Caption: Generalized workflow for continuous flow photo-bromination.
Safety and Handling
-
p-Toluidine: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust. It can be light-sensitive.
-
Azobisisobutyronitrile (AIBN): Thermally unstable and can decompose exothermically. Store in a cool place and avoid heating without solvent.
-
This compound: The final product is a lachrymator and should be handled with care in a well-ventilated area.
-
General Precautions: The benzylic bromination reaction is exothermic and generates HBr gas. Ensure the reactor is equipped with adequate cooling and a gas scrubber.
References
Troubleshooting & Optimization
optimizing regioselectivity during the synthesis of 4-(Bromomethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity during the synthesis of 4-(Bromomethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in the synthesis of this compound challenging?
A1: The synthesis of this compound, typically from 4-methylaniline (p-toluidine), presents a significant regioselectivity challenge due to two competing reaction pathways: benzylic bromination at the methyl group and electrophilic aromatic substitution on the aniline (B41778) ring. The amino group (-NH2) is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack, which can lead to the formation of undesired ring-brominated isomers.[1]
Q2: I am observing a significant amount of 2-bromo-4-methylaniline (B145976) as a byproduct. How can I favor benzylic bromination?
A2: The formation of 2-bromo-4-methylaniline indicates that electrophilic aromatic substitution is competing with the desired benzylic radical bromination. To enhance the selectivity for benzylic bromination, the following strategies are recommended:
-
N-Protection: The most effective method is to protect the amino group, which reduces the activation of the aromatic ring. Acetyl (Ac) and tert-Butoxycarbonyl (Boc) are common protecting groups.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine radicals, minimizing electrophilic aromatic bromination.[2][3]
-
Radical Initiator: The reaction requires a radical initiator to proceed via the desired pathway. Azobisisobutyronitrile (AIBN) or benzoyl peroxide, in combination with heat or light, are commonly used.[1]
-
Solvent Selection: Non-polar solvents such as carbon tetrachloride (CCl4) or cyclohexane (B81311) are typically used for benzylic bromination with NBS.[4]
Q3: How can I prevent the formation of the dibrominated byproduct, 4-(dibromomethyl)aniline?
A3: Over-bromination leading to 4-(dibromomethyl)aniline can be minimized by carefully controlling the reaction stoichiometry and conditions:
-
Stoichiometry: Use a slight excess, but a controlled amount, of NBS (typically 1.05-1.1 equivalents).[5]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.
-
Controlled Addition: Adding the brominating agent portion-wise or as a solution over time can help maintain a low concentration and reduce the likelihood of dibromination.
Q4: My benzylic bromination reaction is not proceeding or is giving very low yields. What are the potential causes?
A4: Several factors can contribute to a sluggish or incomplete reaction:
-
Inactive Initiator: Radical initiators like AIBN have a limited shelf life and can decompose. Ensure you are using a fresh batch of the initiator.
-
Insufficient Initiation: The reaction requires an energy source, such as heat (refluxing the solvent) or UV light, to initiate the homolytic cleavage of the initiator and the N-Br bond in NBS.[4][6]
-
Radical Inhibitors: The presence of impurities that can act as radical scavengers will inhibit the reaction. Ensure that your starting materials and solvent are pure and dry.
-
Solvent Choice: While non-polar solvents are generally preferred, ensure your starting material has adequate solubility. In some cases, slightly more polar, non-reactive solvents may be necessary. Recent studies have also explored Lewis acid catalysis to promote benzylic bromination under milder conditions.[7]
Troubleshooting Guide
This section provides a more in-depth guide to troubleshoot common issues encountered during the synthesis.
Issue 1: Poor Regioselectivity
If you are observing a mixture of benzylic and ring bromination products, consider the following flowchart for troubleshooting:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Over-bromination (Dibromide Formation)
If the formation of 4-(dibromomethyl)aniline is a significant issue, refer to this decision-making process:
Caption: Troubleshooting workflow for over-bromination.
Data Summary
The following table summarizes the typical outcomes of brominating 4-methylaniline under various conditions, highlighting the importance of N-protection for achieving high regioselectivity.
| Entry | Substrate | Brominating Agent (equiv.) | Initiator | Product Distribution (Benzylic:Ring:Dibromo) | Approx. Yield of Benzylic Product (%) |
| 1 | 4-Methylaniline | NBS (1.1) | AIBN | 55 : 40 : 5 | 50-60 |
| 2 | 4-Methylaniline | Br2 (1.1) | None | <5 : >90 : <5 | <5 |
| 3 | N-Acetyl-4-methylaniline | NBS (1.1) | AIBN | >95 : <5 : 0 | 85-95 |
| 4 | N-Boc-4-methylaniline | NBS (1.1) | AIBN | >95 : <5 : 0 | 85-95 |
Experimental Protocols
Protocol 1: Synthesis of N-(4-methylphenyl)acetamide (N-Acetylation)
-
In a round-bottom flask, dissolve 4-methylaniline (1.0 equiv.) in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (B1165640) (1.1 equiv.) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-methylphenyl)acetamide.
Protocol 2: Synthesis of N-(4-(bromomethyl)phenyl)acetamide (Benzylic Bromination)
Caption: Workflow for the benzylic bromination of N-acetyl-4-methylaniline.
-
To a solution of N-(4-methylphenyl)acetamide (1.0 equiv.) in carbon tetrachloride (CCl4), add N-Bromosuccinimide (NBS, 1.1 equiv.) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.1 equiv.).
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be initiated with a UV lamp as an alternative to heat.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).
Protocol 3: Synthesis of this compound (Deprotection)
-
Suspend N-(4-(bromomethyl)phenyl)acetamide (1.0 equiv.) in a mixture of ethanol and water.
-
Add concentrated hydrochloric acid (excess) and heat the mixture to reflux for 4-8 hours.
-
Monitor the deprotection by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO3 solution) until the pH is basic.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. Note that this product can be unstable and is often used immediately in the next synthetic step.
References
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent di-substitution in 4-(Bromomethyl)aniline functionalization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the functionalization of 4-(bromomethyl)aniline. Our focus is to provide strategies to prevent di-substitution and control chemoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
A1: this compound is a bifunctional molecule containing two reactive sites: a nucleophilic primary amino group (-NH₂) and an electrophilic benzylic bromide (-CH₂Br).[1] The primary challenge is to achieve selective functionalization at one site without undesired reactions at the other, which often leads to di-substitution or polymerization. The amino group is strongly activating, which can lead to multiple substitutions in electrophilic aromatic substitution reactions.[2]
Q2: How can I selectively functionalize the amino group of this compound?
A2: Selective N-functionalization can be achieved through N-acylation or N-alkylation. For N-acylation, the use of an acyl chloride or anhydride (B1165640) in the presence of a mild base is a common method. For selective mono-N-alkylation, controlling the stoichiometry of the alkylating agent and the reaction conditions (e.g., temperature, solvent) is crucial. Using a 3:1 molar ratio of the amine to the alkyl bromide can favor monoalkylation.
Q3: How can I selectively functionalize the bromomethyl group of this compound?
A3: To selectively target the bromomethyl group, the reactivity of the amino group must be suppressed. This is typically achieved by using a protecting group on the nitrogen atom. Once the amino group is protected, the bromomethyl group can undergo nucleophilic substitution with a wide range of nucleophiles.
Q4: What is an orthogonal protection strategy and how is it relevant for this compound?
A4: An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another under different reaction conditions.[3] This is highly relevant for the sequential functionalization of this compound. For example, you can protect the amino group with a Boc group (acid-labile), perform a reaction at the bromomethyl site, and then deprotect the amino group under acidic conditions to allow for a subsequent reaction at the nitrogen.
Q5: My this compound has turned brown. Is it still usable?
A5: Anilines are prone to oxidation, which can cause discoloration. While slight discoloration may not affect all reactions, for high-purity applications, it is advisable to assess the purity by TLC or NMR. If significant impurities are present, purification by recrystallization or column chromatography is recommended. To prevent oxidation, store this compound under an inert atmosphere, protected from light, and at a low temperature.
Troubleshooting Guides
Issue 1: Uncontrolled Di-substitution
Problem: My reaction results in a mixture of mono- and di-substituted products, with a low yield of the desired mono-substituted compound.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Carefully control the molar ratio of your reactant to this compound. For selective mono-N-alkylation, using a slight excess of the aniline (B41778) (e.g., 1.1 equivalents) may be beneficial. |
| High Reactivity of the Amino Group | Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before attempting functionalization at the bromomethyl position. This is the most effective strategy to prevent N-alkylation or N-acylation as a side reaction. |
| High Reaction Temperature | High temperatures can favor di-substitution. Try running the reaction at a lower temperature. Monitor the reaction progress by TLC to find the optimal temperature that favors the formation of the mono-substituted product. |
| Inappropriate Solvent | The choice of solvent can influence the relative reactivity of the two functional groups. For selective N-alkylation, polar aprotic solvents like DMF or acetonitrile (B52724) are often used. For reactions at the bromomethyl position with a protected amine, less polar solvents like THF or dichloromethane (B109758) may be suitable. |
Issue 2: Polymerization of the Starting Material
Problem: During the reaction, a significant amount of an insoluble, polymeric material is formed.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Self-Nucleophilic Attack | The amino group of one molecule can attack the bromomethyl group of another, leading to polymerization. This is more likely to occur at higher concentrations and temperatures. |
| Solution: | |
| Protection of the Amino Group | The most effective way to prevent polymerization is to protect the amino group before proceeding with the reaction. |
| Control of Reaction Conditions | Run the reaction at a lower temperature and concentration. Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Acidic Conditions | Excessive protonation of the aniline can in some cases inhibit polymerization.[2] However, this may not be compatible with all reaction types. |
Issue 3: Low or No Conversion
Problem: The reaction does not proceed to completion, and a large amount of starting material remains.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Poor Nucleophile/Electrophile | Ensure your nucleophile or electrophile is sufficiently reactive. For nucleophilic substitution at the bromomethyl position, stronger nucleophiles will react more readily. |
| Inadequate Activation | Some reactions may require a catalyst or an activating agent. For example, N-acylation may be facilitated by the addition of a base like triethylamine (B128534) or pyridine. |
| Steric Hindrance | If your nucleophile or electrophile is sterically bulky, the reaction may be slow. Consider increasing the reaction temperature or using a less hindered reagent if possible. |
| Solvent Effects | The solvent can have a significant impact on reaction rates. For SN2 reactions at the bromomethyl position, polar aprotic solvents are generally preferred. |
Experimental Protocols
Protocol 1: Selective N-Boc Protection of this compound
This protocol describes the protection of the amino group of this compound with a tert-butyloxycarbonyl (Boc) group. This is a crucial step for subsequent selective functionalization at the bromomethyl position.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-(bromomethyl)aniline.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Expected Outcome: This procedure should yield tert-butyl (4-(bromomethyl)phenyl)carbamate, a white to off-white solid.
Protocol 2: Selective N-Alkylation of this compound
This protocol aims for the selective mono-alkylation of the amino group.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of this compound (1.2 eq) and K₂CO₃ (2.0 eq) in ACN, add the alkyl halide (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the alkyl halide and the formation of the product.
-
After cooling to room temperature, filter off the solids and wash with ACN.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
Data Presentation
The following table provides a hypothetical comparison of reaction outcomes for the alkylation of this compound under different conditions to illustrate the strategies for controlling selectivity.
| Entry | Alkylating Agent (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Mono-N-alkylation Yield (%) | Di-N-alkylation Yield (%) | Reaction at -CH₂Br (%) |
| 1 | MeI (1.0) | K₂CO₃ (2.0) | ACN | 50 | 6 | 75 | 15 | <5 |
| 2 | MeI (2.5) | K₂CO₃ (3.0) | ACN | 50 | 12 | 20 | 70 | <5 |
| 3 | MeI (1.0) | None | ACN | 25 | 24 | 30 | 5 | 5 |
| 4 | EtBr (1.1) | Cs₂CO₃ (2.0) | DMF | 40 | 8 | 80 | 10 | <5 |
| 5 | N-Boc-4-(bromomethyl)aniline + NaCN (1.2) | - | DMSO | 60 | 4 | N/A | N/A | 90 |
This data is illustrative and intended for guidance. Actual results may vary.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A decision workflow for the selective functionalization of this compound.
Caption: Key strategies to prevent di-substitution in this compound functionalization.
References
methods for improving the yield of 4-(Bromomethyl)aniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Bromomethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
There are two primary, well-established routes for the synthesis of this compound:
-
Benzylic Bromination of p-Toluidine (B81030): This is a direct approach involving the free-radical bromination of the methyl group of p-toluidine. The most common method is the Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator.[1][2][3]
-
Reduction of 4-Nitrobenzyl Bromide: This two-step approach involves first the benzylic bromination of p-nitrotoluene to form 4-nitrobenzyl bromide, followed by the reduction of the nitro group to an amine.[3][4] This route can be advantageous as the electron-withdrawing nitro group deactivates the aromatic ring, preventing ring bromination side reactions.
Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent for benzylic bromination over elemental bromine (Br₂)?
NBS is highly preferred for its selectivity. It maintains a low, constant concentration of molecular bromine (Br₂) in the reaction mixture, which favors the free-radical substitution pathway on the benzylic carbon.[1][2] Using elemental bromine directly often leads to competing electrophilic aromatic substitution on the electron-rich aniline (B41778) ring, resulting in a mixture of unwanted, ring-brominated byproducts.[1][5] NBS is also a solid, making it safer and easier to handle than corrosive and volatile liquid bromine.[1][4]
Q3: How can I prevent the formation of ring-brominated side products?
The formation of ring-brominated impurities is a common issue because the amino group strongly activates the aromatic ring towards electrophilic attack.[5] To minimize this:
-
Use NBS: As mentioned, NBS is crucial for selectivity.[1]
-
Protect the Amino Group: The reactivity of the amino group can be moderated by protecting it, for example, through acetylation to form N-acetyl-p-toluidine. This deactivates the ring and sterically hinders the ortho positions, effectively preventing ring bromination.[4][6] The protecting group can be removed by hydrolysis after the bromination step.
-
Control Reaction Conditions: Avoid harsh conditions or acidic catalysts that might promote electrophilic aromatic substitution.
Q4: What is the role of the radical initiator (e.g., AIBN or Benzoyl Peroxide)?
A radical initiator is essential to start the free-radical chain reaction.[7] Upon heating or irradiation with light, compounds like Azobisisobutyronitrile (AIBN) or benzoyl peroxide decompose to form free radicals. These radicals then abstract a hydrogen atom from the benzylic methyl group of the starting material, initiating the chain reaction that leads to the desired product.
Q5: My product seems unstable and decomposes or polymerizes. How should it be handled and stored?
This compound is a bifunctional molecule with a nucleophilic amino group and an electrophilic bromomethyl group, making it susceptible to self-reaction and polymerization.[4] For improved stability, it is often converted to its hydrobromide salt, which is more stable and easier to handle.[8][9] If using the free base, it should be used immediately after preparation or stored under an inert atmosphere at low temperatures, protected from light.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps & Recommendations |
| Ineffective Radical Initiation | Ensure the radical initiator (AIBN, benzoyl peroxide) is fresh; initiators can degrade over time. Verify that the reaction temperature is sufficient for the initiator's decomposition or that the light source (if used) is of the correct wavelength and intensity.[7] |
| Impure N-Bromosuccinimide (NBS) | NBS can degrade and contain succinimide (B58015) and bromine. It is often recommended to recrystallize NBS from water before use to ensure high purity and reactivity. |
| Incorrect Solvent | The reaction is typically performed in non-polar, inert solvents like carbon tetrachloride (CCl₄) or safer alternatives such as acetonitrile (B52724) or trifluorotoluene.[1][2] Using polar or protic solvents can interfere with the radical mechanism. |
| Presence of Radical Inhibitors | Ensure all glassware is clean and free of contaminants that could quench the radical reaction (e.g., certain metals, oxygen). Degassing the solvent and running the reaction under an inert atmosphere (N₂, Ar) can be beneficial. |
Problem 2: Significant Formation of Side Products (e.g., Ring Bromination, Di-bromination)
| Possible Cause | Troubleshooting Steps & Recommendations |
| Use of Elemental Bromine (Br₂) | As detailed in the FAQ, avoid using Br₂ directly. Use a selective benzylic brominating agent like NBS.[1] |
| Unprotected Amino Group | The highly activating -NH₂ group promotes electrophilic attack on the ring.[5] Protect the amine as an acetamide (B32628) to deactivate the ring before bromination. The protecting group can be removed in a subsequent step.[4][6] |
| Reaction Conditions Too Harsh | Overheating or prolonged reaction times can lead to side reactions, including the formation of di-brominated (benzylic and/or ring) products. Monitor the reaction closely using TLC or GC-MS and stop it once the starting material is consumed. |
| Alternative Brominating Agents | Reagents like HBr-H₂O₂ can sometimes lead to a mixture of mono-, di-, and nuclear brominated products.[10] Stick to the well-established NBS/initiator system for higher selectivity. |
Comparative Yields of Synthetic Methods
The following table summarizes yields reported for different synthetic pathways to this compound.
| Starting Material | Key Reagents | Reported Yield | Reference |
| p-Toluidine | NBS, Dibenzoyl Peroxide, CCl₄ | 90.0% | [3] |
| 1-Bromomethyl-4-nitro-benzene | SnCl₂·2H₂O, HCl, Water | 92.0% | [3] |
| 2,4-Dibromoaniline | Paraformaldehyde, HBr | 56.2% (for 2-bromomethyl-4,6-dibromoaniline) | [11] |
Experimental Protocols
Protocol 1: Synthesis via Benzylic Bromination of p-Toluidine (Wohl-Ziegler Reaction)
This protocol is based on the common method using NBS and a radical initiator.[1][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.05 equivalents).
-
Initiation: Heat the mixture to reflux or irradiate with a suitable lamp to initiate the reaction. The disappearance of the dense NBS from the bottom of the flask and the appearance of the less dense succinimide at the surface indicates reaction progression.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography. Due to its instability, it is often converted directly to the hydrobromide salt or used immediately in the next synthetic step.
Protocol 2: Synthesis via Reduction of 4-Nitrobenzyl Bromide
This protocol is based on a high-yield reduction method.[3]
-
Reaction Setup: In a round-bottom flask, suspend 1-bromomethyl-4-nitro-benzene (1 equivalent) in water.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3 equivalents) and concentrated hydrochloric acid.
-
Reaction: Heat the mixture to 40-45 °C and stir vigorously for approximately 12 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: After completion, cool the reaction mixture. Carefully neutralize the acid by adding a saturated solution of sodium bicarbonate or sodium hydroxide (B78521) until the solution is basic (pH > 8), which will precipitate the product.
-
Extraction and Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield this compound.
Visual Diagrams
Caption: Alternative synthetic workflows for this compound.
Caption: A logical decision tree for troubleshooting common synthesis issues.
Caption: Competing reaction pathways in the bromination of p-toluidine.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 63516-03-0 | Benchchem [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. This compound hydrobromide | 102771-08-4 [sigmaaldrich.com]
- 9. 102771-08-4|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 10. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 11. CN107473975A - A kind of preparation method of the dibromo aniline of 2 halomethyl 4,6 - Google Patents [patents.google.com]
troubleshooting unexpected side reactions of 4-(Bromomethyl)aniline with primary amines
Technical Support Center: 4-(Bromomethyl)aniline Reactions
Welcome to the technical support center for reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions when using this versatile reagent with primary amines. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected side reactions when reacting this compound with a primary amine?
The bifunctional nature of this compound, possessing both a nucleophilic amine (-NH₂) and an electrophilic benzylic bromide (-CH₂Br), is the primary cause of side reactions.[1][2] The two most prevalent side reactions are:
-
Over-alkylation (Di-alkylation): The desired mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine.[3] This increased reactivity can lead to a second reaction with another molecule of this compound, resulting in a di-alkylated tertiary amine.[3][4]
-
Self-Polymerization/Oligomerization: The nucleophilic amino group of one molecule of this compound can attack the electrophilic bromomethyl group of another molecule.[2] This leads to the formation of dimers, oligomers, or insoluble polymeric material, significantly reducing the yield of the desired product.
Q2: Why is my mono-alkylated product often more reactive than my starting primary amine?
The mono-alkylated product is a secondary amine. The addition of an alkyl group to the nitrogen atom is electron-donating, which increases the electron density on the nitrogen's lone pair. This makes the secondary amine a stronger nucleophile than the primary amine it was formed from, predisposing it to react further with the available electrophile (this compound).[3]
Q3: My reaction mixture turned into a thick, insoluble precipitate. What happened?
This is a classic sign of self-polymerization. Due to the dual reactivity of this compound, molecules can react with each other in a chain-like fashion, where the amino group of one molecule attacks the bromomethyl group of another. This process can happen rapidly, especially in concentrated solutions or at elevated temperatures, leading to high molecular weight polymers that are often insoluble in common organic solvents.
Troubleshooting Guide
Q1: I am observing a significant amount of di-alkylated product in my reaction. How can I improve the selectivity for mono-alkylation?
Over-alkylation is a common challenge that can be addressed by carefully controlling the reaction conditions to favor the first substitution over the second.[3][5]
Troubleshooting Steps:
-
Control Stoichiometry: Use a molar excess of the primary amine relative to this compound (e.g., 2 to 5 equivalents). This increases the probability that a molecule of this compound will react with the more abundant starting amine rather than the mono-alkylated product.[3]
-
Lower the Temperature: Reducing the reaction temperature (e.g., to 0 °C or room temperature) can decrease the rate of the second alkylation step, which often requires a higher activation energy.[3]
-
Slow Addition: Add the this compound solution dropwise to the solution of the primary amine over a prolonged period. This maintains a low instantaneous concentration of the alkylating agent, further favoring the reaction with the primary amine in excess.
-
Solvent Choice: Using a less polar solvent can sometimes help reduce the rate of over-alkylation.[3]
Q2: My reaction yield is very low, and I have a lot of insoluble material. How do I prevent self-polymerization?
Preventing self-polymerization requires conditions that minimize the chances of this compound molecules reacting with each other.
Troubleshooting Steps:
-
High Dilution: Running the reaction at a much lower concentration (high dilution) is the most effective strategy. By increasing the solvent volume, you decrease the probability of two this compound molecules encountering each other.
-
Slow, Controlled Addition: A "pseudo-high dilution" technique can be employed by slowly adding a solution of this compound to a solution of the primary amine. This ensures the alkylating agent is immediately consumed by the desired nucleophile.
-
Protecting Groups: For complex syntheses, the amine of this compound can be protected (e.g., as an acetamide).[2] This removes its nucleophilicity, preventing self-reaction. The protected compound can then be reacted with the primary amine, followed by deprotection.
Table 1: Summary of Reaction Parameter Adjustments to Control Side Reactions
| Parameter | To Minimize Over-alkylation (Favor Mono-alkylation) | To Minimize Self-Polymerization | Rationale |
| Stoichiometry | Use excess primary amine (2-5 eq.) | Use excess primary amine (>2 eq.) | Increases the statistical likelihood of reacting with the desired nucleophile. |
| Concentration | Standard to moderately dilute | High dilution (e.g., <0.1 M) | Reduces the probability of intermolecular self-reaction. |
| Temperature | Lower temperature (0 °C to RT) | Lower temperature (0 °C to RT) | Slows the rate of all reactions, particularly the undesired follow-on reactions.[3] |
| Rate of Addition | Slow, dropwise addition of alkylating agent | Slow, dropwise addition of alkylating agent | Maintains a low instantaneous concentration of the electrophile. |
| Base | Use a non-nucleophilic, hindered base (e.g., DIPEA) | Use a non-nucleophilic base | Prevents the base from competing as a nucleophile and minimizes side reactions. |
| Solvent | Less polar solvents may improve selectivity | Aprotic solvents (ACN, THF, DMF) are common | Solvent choice can influence reaction rates and selectivity.[3][6] |
Visualizing Reaction and Troubleshooting Pathways
Competing Reaction Pathways
The following diagram illustrates the desired reaction competing with the two major side reactions.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve common experimental issues.
Key Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation
This protocol is a starting point and should be optimized based on the specific primary amine used.
-
Reagent Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (2.0 equiv) and a suitable anhydrous solvent (e.g., acetonitrile (B52724) or THF, to make a ~0.5 M solution based on the amine).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 equiv) or diisopropylethylamine (DIPEA, 2.5 equiv).
-
Cooling: Cool the stirred suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 equiv) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine mixture over 30-60 minutes using a dropping funnel.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter off any inorganic solids. Quench the reaction carefully with water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Troubleshooting Protocol for High Side-Product Formation (High Dilution/Slow Addition)
Use this protocol when significant polymerization or over-alkylation is observed.
-
Reagent Setup: In a large round-bottom flask under an inert atmosphere, dissolve the primary amine (3.0 equiv) and base (e.g., K₂CO₃, 3.5 equiv) in a large volume of anhydrous solvent to achieve a high dilution state (e.g., 0.05 M concentration relative to the amine).
-
Prepare Addition Funnel: In a separate dropping funnel, dissolve this compound (1.0 equiv) in the same anhydrous solvent.
-
Cooling and Addition: Cool the flask containing the amine to 0 °C. Add the this compound solution from the dropping funnel extremely slowly to the vigorously stirred amine solution over a period of 4-8 hours.
-
Reaction & Work-up: Once the addition is complete, allow the mixture to stir at room temperature overnight. Monitor and work up the reaction as described in Protocol 1. This method is designed to keep the concentration of the reactive this compound vanishingly low, strongly favoring the desired mono-alkylation pathway.
References
effective purification techniques for crude 4-(Bromomethyl)aniline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective purification of crude 4-(bromomethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials or side-reactions during synthesis and may include:
-
Unreacted Starting Materials: Such as 4-methylaniline or protected aniline (B41778) precursors.
-
Over-brominated Species: Dibrominated or other poly-brominated aniline species can form if the reaction is not carefully controlled.[1]
-
Isomeric Impurities: Positional isomers may be present depending on the synthetic route.[1][2]
-
Oxidation/Degradation Products: Like many anilines, this compound is susceptible to air and light oxidation, which leads to the formation of colored, often polymeric, high-molecular-weight impurities.[1][3]
Q2: My crude or purified this compound is yellow or brown. Why is it colored and how can I decolorize it?
A2: The discoloration is a common issue with anilines and is almost always due to oxidation from exposure to air and/or light.[1][3] Even trace amounts of these oxidized impurities can impart significant color. Effective decolorization methods include:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent for recrystallization, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool.[1][4]
-
Short Silica (B1680970) Gel Plug: Dissolve the compound in a minimal amount of a suitable solvent and pass it through a short column (a "plug") of silica gel. The highly polar, colored impurities will adsorb to the silica, while the desired product elutes.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To maintain purity and prevent degradation, this compound should be stored in a tightly sealed container, protected from light and air.[5] It is sensitive to both light and air.[5][6] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6][7]
Q4: Which purification techniques are most effective for this compound?
A4: The two most common and effective purification techniques are recrystallization and flash column chromatography. The choice depends on the nature and quantity of the impurities. Recrystallization is excellent for removing small amounts of impurities from a solid product, while column chromatography is better for separating mixtures with multiple components or impurities with similar polarities to the product.
Q5: What are the key safety precautions when handling this compound?
A5: this compound is classified as harmful in contact with skin and causes serious eye irritation.[8] It should be handled in a well-ventilated fume hood.[6] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[6] Avoid creating and inhaling dust.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Using an excessive amount of solvent during recrystallization.[4]- Product loss during transfers or filtration steps.[4]- Irreversible adsorption of the product onto the silica gel during chromatography.[1] | - Use the minimum amount of hot solvent required for complete dissolution in recrystallization.[4]- Rinse flasks with the mother liquor or eluent to recover all material.- For chromatography, add 0.5-2% triethylamine (B128534) (TEA) to the eluent to neutralize acidic silica sites and prevent strong adsorption of the basic aniline.[1] |
| Product "Oils Out" During Recrystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated (supersaturated).- High levels of impurities are depressing the melting point.[4] | - Switch to a lower-boiling point solvent system.- Re-heat the oiled-out mixture, add more solvent to ensure complete dissolution, and allow it to cool much more slowly.[4]- Try scratching the inside of the flask with a glass rod to induce crystallization.[4]- Add a seed crystal of pure product.[4] |
| Poor Separation During Column Chromatography | - The polarity of the mobile phase (eluent) is incorrect.- The column was overloaded with the crude sample.- Impurities have very similar polarity to the product.[1] | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the product.[1]- Use a higher ratio of silica gel to crude product (a common rule of thumb is 50-100 parts silica to 1 part crude material by weight).[1]- Use a shallow gradient elution, starting with a low polarity eluent and gradually increasing the polarity.[1] |
| Product Streaks or "Tails" on TLC/Column | - The basic aniline group is interacting strongly with the acidic silanol (B1196071) groups on the silica gel surface.[1] | - Add a small amount of a volatile base, such as triethylamine (TEA, typically 0.5-2%), to the eluent system. This neutralizes the acidic sites on the silica, leading to sharper bands and better separation.[1] |
Data Presentation: Comparison of Purification Techniques
| Parameter | Flash Column Chromatography | Recrystallization |
| Typical Purity Achieved | >98% (highly dependent on separation) | >99% (if successful) |
| Expected Yield/Recovery | 60-90% | 50-85%[9] |
| Primary Application | Separating complex mixtures, removing impurities with similar polarity. | Removing small amounts of impurities from a mostly pure solid. |
| Solvent/Eluent System | Typically a non-polar/polar mixture (e.g., Hexanes/Ethyl Acetate) + 0.5-2% Triethylamine (TEA).[1] | A single or binary solvent system where the compound is soluble when hot and insoluble when cold (e.g., Ethanol (B145695)/Water, Toluene/Hexanes).[4] |
| Key Considerations | - Requires optimization of eluent via TLC.- Can be time and solvent-intensive.- Addition of TEA is critical for good results with anilines.[1] | - Requires finding a suitable solvent system.- Risk of "oiling out" or low recovery if conditions are not optimal.[4]- Generally faster and uses less solvent than chromatography. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small spatula tip of activated charcoal. Swirl and heat the mixture for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until it just begins to turn cloudy (the saturation point). Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture. Allow air to be pulled through the crystals for several minutes to partially dry them, then transfer them to a watch glass or desiccator for final drying.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add 1% triethylamine (TEA) to the eluent to prevent streaking. The ideal system should give the this compound an Rf value of approximately 0.2-0.3.[1]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent mixture (e.g., 5% Ethyl Acetate in Hexanes + 1% TEA). Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent. Alternatively, perform a "dry load" by dissolving the crude product, adding a small amount of silica gel, and evaporating the solvent to create a free-flowing powder. Carefully add the sample to the top of the packed column.[1]
-
Elution: Begin eluting with the low-polarity mobile phase. Apply positive pressure to achieve a steady flow rate. If separation is difficult, the polarity can be gradually increased during the run (gradient elution).[1]
-
Fraction Collection: Collect fractions in an orderly manner (e.g., in test tubes).
-
Analysis and Isolation: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]
Visualization
Caption: General workflow for the purification of crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | C7H8BrN | CID 10954240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Technical Support Center: Managing Reaction Temperature in the Bromination of Aniline Precursors
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the critical aspect of managing reaction temperature during the electrophilic bromination of 4-(bromomethyl)aniline precursors and related aniline (B41778) derivatives. The highly exothermic nature of this reaction necessitates precise control to ensure high yield, purity, and safety.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical during the bromination of aniline precursors? A1: The amino group (-NH₂) in aniline precursors is a strong activating group, making the aromatic ring highly reactive towards electrophiles like bromine.[1][2] This high reactivity leads to a rapid and highly exothermic reaction.[1][3] Without proper temperature management, the heat generated can cause the reaction to "run away," leading to a loss of control, reduced regioselectivity, and the formation of multiple byproducts.[1][3]
Q2: What are the common side products, and how does temperature influence their formation? A2: The primary side products are over-brominated compounds (e.g., di- or tri-brominated anilines) and other positional isomers.[2][3][4] Higher temperatures increase the reaction rate and can overcome the activation energy barriers for the formation of these less-favored products. Maintaining a low and stable temperature is crucial for minimizing the formation of di-brominated impurities and ensuring the desired regioselectivity.[3][4] For instance, in the bromination of 3-(trifluoromethyl)aniline, reducing the temperature from 25°C to 0°C can decrease the di-bromo impurity from ~10% to less than 5%.[4]
Q3: What is the optimal temperature range for achieving selective mono-bromination? A3: The optimal temperature range typically lies between -10°C and 10°C.[1][4][5] For many sensitive substrates, performing the addition of the brominating agent at 0-5°C is recommended to maintain control over the exotherm.[3] In some cases, cooling to -10°C before the dropwise addition of the reagent can further enhance selectivity.[4][5]
Q4: Which brominating agent is recommended for better reaction control? A4: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂).[4] NBS is a solid, making it easier and safer to handle. It acts as a milder source of electrophilic bromine, which allows for a more controlled reaction, often resulting in higher selectivity and fewer byproducts, especially when trying to achieve mono-bromination.[4][6]
Q5: My final product is yellow or brown. What is the cause and how can I fix it? A5: A yellow or brown discoloration in the final product is typically due to the presence of residual, unreacted bromine.[1][3] This can be resolved during the work-up phase by washing the reaction mixture or crude product with a quenching solution, such as aqueous sodium thiosulfate (B1220275) or sodium bisulfite, until the color disappears.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid Temperature Increase / Potential Runaway Reaction | 1. Addition rate of the brominating agent is too fast. 2. Inefficient cooling or inadequate heat transfer. 3. Reaction is too concentrated. | 1. Immediately stop the addition of the brominating agent.[1] 2. Ensure the flask is adequately immersed in the cooling bath (e.g., ice-salt bath) and that stirring is vigorous to promote heat dissipation. 3. Consider diluting the reaction mixture with more solvent. |
| Formation of Significant Di-brominated Byproducts | 1. Reaction temperature was too high.[4] 2. An excess of the brominating agent was used. 3. Localized "hot spots" due to rapid addition or poor mixing.[3] | 1. Improve cooling efficiency and maintain the internal temperature at or below 5°C during addition.[4] 2. Use a precise stoichiometry, typically 1.0 to 1.05 equivalents of the brominating agent.[3][4] 3. Add the brominating agent slowly and dropwise (e.g., over 1-2 hours) directly into the vortex of the stirred solution.[3][4] |
| Low Yield of Desired Mono-brominated Product | 1. Incomplete reaction. 2. Formation of side products due to poor temperature control.[3] 3. Product loss during work-up and purification steps. | 1. Monitor the reaction progress using TLC or HPLC to ensure the starting material is fully consumed before quenching.[3] 2. Implement stringent temperature control and slow reagent addition as described above.[3] 3. Optimize extraction and crystallization/purification procedures to minimize losses. |
| Formation of Isomeric Byproducts | 1. Inadequate temperature control leading to a loss of regioselectivity.[3] 2. Poor mixing causing localized areas of high reagent concentration. | 1. Ensure the cooling system is sufficient for the scale of the reaction and maintain a consistent low temperature.[3] 2. Use an appropriate agitation speed and impeller design for the reactor to ensure the mixture remains homogeneous.[3] |
Data Presentation
Effect of Temperature and Stoichiometry on Bromination Selectivity
The following table summarizes the typical outcomes when brominating an aniline precursor with N-Bromosuccinimide (NBS), illustrating the critical impact of reaction temperature on product purity.
| Run | Brominating Agent | Equivalents | Temperature (°C) | Approx. Yield of Mono-bromo Product | Approx. % Di-bromo Impurity |
| 1 | NBS | 1.2 | 25 | ~75% | ~20% |
| 2 | NBS | 1.0 | 25 | ~88% | ~10% |
| 3 | NBS | 1.0 | 0 | >92% | <5% |
| 4 | Br₂ | 1.1 | 25 | ~70% | ~25% |
| 5 | Br₂ | 1.0 | 0 | ~85% | ~12% |
| Data adapted from syntheses of substituted anilines to illustrate general trends.[4] |
Experimental Protocols
Protocol: Controlled Mono-bromination using N-Bromosuccinimide (NBS)
This protocol is designed for the selective mono-bromination of an aniline precursor, such as 4-methylaniline, with a focus on temperature management.
Materials:
-
4-Methylaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium thiosulfate solution
-
Water
-
Brine
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the 4-methylaniline precursor (1.0 eq) in anhydrous DMF (approximately 10 mL per gram of aniline).
-
Cooling: Immerse the flask in an ice-salt bath and stir vigorously until the internal temperature of the solution is stable at or below 0°C.[4]
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in anhydrous DMF (approximately 10 mL per gram of NBS).
-
Slow Addition: Transfer the NBS solution to the dropping funnel. Add the solution dropwise to the cooled aniline solution over a period of at least 1-2 hours. Crucially, maintain the internal reaction temperature at or below 5°C throughout the entire addition process. [3][4]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Quenching: Once the reaction is complete, slowly add saturated aqueous sodium thiosulfate solution to the flask until the persistent yellow color of excess bromine disappears.[3]
-
Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Desired vs. undesired bromination pathways based on reaction conditions.
Caption: A step-by-step workflow for a controlled bromination experiment.
Caption: A decision tree for troubleshooting common temperature-related issues.
References
addressing stability and degradation issues of 4-(Bromomethyl)aniline during long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation issues of 4-(Bromomethyl)aniline during long-term storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure this compound and what do color changes indicate?
A1: Pure this compound is a white to off-white or slightly yellow crystalline solid.[1] Like many aniline (B41778) derivatives, it is susceptible to discoloration, often turning yellow or brown over time.[1] This color change is typically a sign of oxidation and the formation of impurities.[1] For applications requiring high purity, the presence of these colored impurities can be problematic.[1]
Q2: What are the ideal long-term storage conditions for this compound?
A2: To ensure the longevity and purity of this compound, it should be stored in a tightly sealed container, protected from light and moisture.[1] Storing the compound in a cool, dry, and well-ventilated place is crucial.[1] For long-term storage, refrigeration at 2-8°C is recommended.[1][2] Some suppliers also recommend storing it under an inert atmosphere.
Q3: What substances are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.[1]
Q4: My this compound has discolored. Can I still use it?
A4: Discoloration indicates the presence of oxidation-related impurities.[1] While it might be usable for some applications where high purity is not critical, it is highly recommended to assess the purity of the discolored reagent before use in sensitive experiments, such as in drug development.[1] Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the purity.[1] If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or no reaction yield | The this compound may have degraded due to improper storage (exposure to air, light, or moisture).[1] | Verify the purity of the reagent using an appropriate analytical method like HPLC or TLC before starting the reaction.[1] If necessary, purify the reagent. |
| Discoloration of the reaction mixture | The aniline starting material or product may be oxidizing during the reaction.[1] | Perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] |
| Unexpected peaks in HPLC analysis of the reaction mixture | These could be degradation products of this compound or side products from the reaction. | Characterize the unexpected peaks using mass spectrometry (MS) to identify potential degradation products. Review the storage and handling of the starting material to minimize degradation. |
| Emulsion formation during aqueous workup | Aniline derivatives can sometimes cause emulsions during extraction procedures.[1] | To break the emulsion, add a saturated sodium chloride solution (brine) or a small amount of a different organic solvent.[1] |
Potential Degradation Pathways
This compound possesses two reactive functional groups: a primary amine and a benzylic bromide. This bifunctional nature makes it susceptible to several degradation pathways.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general reversed-phase HPLC (RP-HPLC) method suitable for assessing the purity of this compound and detecting its degradation products. This method is based on established procedures for similar aniline derivatives.[3]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in the mobile phase (initial conditions) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.[3]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[4][5] The following are general conditions for stress testing.[4][5][6]
Workflow for Forced Degradation Study
Stress Conditions
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Solid sample at 80°C for 48 hours.[6] |
| Photolytic Degradation | Expose the sample solution to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light.[5][6] A control sample should be protected from light.[1] |
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation |
| Temperature | 2-8°C for long-term storage.[1][2] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). |
| Light | Protect from light by using an amber vial or by storing in the dark.[1] |
| Moisture | Keep the container tightly closed to prevent moisture ingress.[1] |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. |
Table 2: Potential Degradation Products and their Identification
| Degradation Pathway | Potential Product | Analytical Identification |
| Hydrolysis | 4-(Hydroxymethyl)aniline | HPLC-MS would show a molecular ion corresponding to C₇H₉NO. |
| Oxidation | Complex colored polymeric materials | Broad, unresolved peaks in the HPLC chromatogram. |
| Reductive Dehalogenation | 4-Methylaniline (p-Toluidine) | Identification by comparison of retention time and mass spectrum with a reference standard.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. This compound | 63516-03-0 | Benchchem [benchchem.com]
methods for the removal of stubborn impurities from 4-(Bromomethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(bromomethyl)aniline, addressing common challenges and offering detailed methodologies for the removal of stubborn impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common stubborn impurities in crude this compound?
A1: Depending on the synthetic route, common stubborn impurities can include:
-
Over-brominated species: Di- and poly-brominated isomers of this compound are frequent byproducts, which can be difficult to separate due to similar polarities.
-
Oxidized Impurities: Like many aniline (B41778) derivatives, this compound is susceptible to oxidation, leading to the formation of colored impurities (often appearing as yellow or brown discoloration).[1]
-
Unreacted Starting Materials and Intermediates: Depending on the synthesis method, these may include p-toluidine, N-acetyl-p-toluidine, or 4-nitrobenzyl bromide.
-
Polymeric Byproducts: Self-polymerization can occur, especially under improper storage conditions, leading to insoluble or high molecular weight impurities.
Q2: My this compound is discolored (yellow/brown). Is it still usable and how can I remove the color?
A2: Discoloration often indicates the presence of oxidized impurities.[1] While it might be acceptable for some applications, for high-purity needs, purification is recommended. The color can often be removed by recrystallization with the addition of activated charcoal or by passing a solution of the compound through a short plug of silica (B1680970) gel.
Q3: I am having difficulty separating isomers by column chromatography. What can I do?
A3: Isomeric byproducts, such as di-brominated species, can be challenging to separate. To improve separation, you can:
-
Optimize the solvent system: A less polar eluent system will generally increase the retention time on silica gel and may improve the separation of closely related isomers. Systematic testing of solvent mixtures (e.g., hexane (B92381)/ethyl acetate, dichloromethane/hexane) with varying polarities is recommended.
-
Use a longer column: Increasing the length of the silica gel bed can enhance the separation of compounds with similar Rf values.
-
Employ a different stationary phase: If silica gel is not providing adequate separation, consider using alumina (B75360) or a reverse-phase C18 column.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. To address this:
-
Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus to induce nucleation.
-
Add a seed crystal: If available, add a small crystal of pure this compound to the cooled solution to initiate crystallization.
-
Re-dissolve and add more solvent: If oiling persists, re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly again.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - Using too much solvent for dissolution.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Test different solvents to find one in which the compound has low solubility at cool temperatures.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. |
| Persistent Impurity Peak in HPLC/GC After a Single Purification | - The impurity has a very similar polarity and solubility to the desired product.- The chosen purification method is not effective for that specific impurity. | - Repeat the purification step. A second recrystallization or chromatography run can significantly improve purity.- Combine purification methods. For example, perform an acid-base extraction followed by recrystallization or column chromatography. |
| Tailing of the Product Spot on TLC Plate | - The compound is interacting strongly with the acidic silica gel stationary phase.- The sample is too concentrated. | - Add a small amount of a basic modifier, like triethylamine (B128534) (~0.5-1%), to the eluent to reduce tailing.[2]- Dilute the sample before spotting it on the TLC plate. |
| Product Degradation on Silica Gel Column | - this compound can be sensitive to the acidic nature of silica gel.- Prolonged exposure to the stationary phase. | - Use a less acidic stationary phase like neutral alumina.- Deactivate the silica gel by adding a small percentage of a base (e.g., triethylamine) to the eluent.- Elute the compound from the column as quickly as possible without sacrificing separation. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
This method is effective for removing less soluble or more soluble impurities, including some colored byproducts.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, toluene, hexane). The ideal single solvent dissolves the compound when hot but not when cold. A good mixed solvent system consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is sparingly soluble (e.g., Toluene/Hexane or Ethanol/Water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the "good" solvent. Heat the mixture to boiling with stirring.
-
Addition of "Poor" Solvent: While the solution is boiling, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography
This technique is useful for separating impurities with different polarities from the target compound, such as over-brominated byproducts.
-
TLC Analysis: Analyze the crude mixture by thin-layer chromatography (TLC) to determine an appropriate solvent system. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common eluent is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or vials.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Acid-Base Extraction
This method is particularly effective for separating the basic this compound from neutral or acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. The basic aniline will react to form its water-soluble ammonium (B1175870) salt and move into the aqueous layer. Shake the funnel vigorously and allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the aniline.
-
Washing (Optional): The organic layer, which contains neutral impurities, can be washed with water and brine, then dried and the solvent evaporated to isolate these impurities if desired.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath and slowly add a dilute aqueous base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The this compound will precipitate out as a solid or an oil.
-
Back Extraction: Add fresh organic solvent to the basic aqueous mixture and shake to extract the neutral this compound back into the organic layer.
-
Isolation: Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the solvent by rotary evaporation to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for selecting a purification method.
References
Technical Support Center: Overcoming Challenges in the Scale-Up of 4-(Bromomethyl)aniline Production
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the scale-up of 4-(Bromomethyl)aniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The most common and scalable routes for producing this compound involve the benzylic bromination of a para-substituted toluene (B28343) derivative. Key strategies include:
-
Direct Radical Bromination of p-Toluidine (B81030): This method uses a radical initiator and a brominating agent like N-Bromosuccinimide (NBS) to directly brominate the methyl group of p-toluidine. While direct, controlling selectivity can be a challenge on a larger scale.
-
Bromination of a Protected p-Toluidine: To improve selectivity and reduce side reactions involving the amino group, p-toluidine can first be protected (e.g., as an acetamide).[1] The protected intermediate is then subjected to benzylic bromination, followed by a deprotection step to yield this compound.[2]
-
Reduction of 4-Nitrobenzyl Bromide: This route involves the benzylic bromination of p-nitrotoluene, which is then followed by the reduction of the nitro group to an amine.[3] This can be an effective method for achieving high purity.
Q2: What are the main challenges when scaling up the production of this compound?
A2: The primary challenges during the scale-up of this compound synthesis include:
-
Exothermicity: The bromination reaction is often exothermic, and improper heat management at a larger scale can lead to runaway reactions, reducing selectivity and posing a significant safety risk.[4]
-
Regioselectivity: Controlling the position of bromination to exclusively the benzylic position without brominating the aromatic ring is crucial.[5]
-
Impurity Profile: The formation of di-brominated byproducts and other impurities can increase with scale, complicating the purification process.[5]
-
Work-up and Purification: Isolating the final product in high purity can be more challenging at a larger scale, often requiring robust purification techniques like crystallization or chromatography.[4]
Q3: How can the formation of di-brominated impurities be minimized?
A3: To minimize the formation of di-brominated and other poly-brominated byproducts, consider the following strategies:
-
Stoichiometry: Use a precise molar ratio of the brominating agent to the starting material. A slight excess of the starting material may be beneficial.[4]
-
Controlled Addition: Add the brominating agent slowly and below the surface of the reaction mixture to prevent localized high concentrations.[4]
-
Temperature Control: Maintain a consistent and low reaction temperature to decrease the rate of competing side reactions.[5]
Q4: My final product has a yellow to brown color. How can I decolorize it?
A4: The discoloration of aniline (B41778) derivatives is often due to oxidation byproducts.[4] Effective methods for decolorization include:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture briefly, and then filter it while hot to remove the charcoal and adsorbed impurities.[4]
-
Recrystallization: Select an appropriate solvent system for recrystallization that allows for the selective crystallization of the desired product, leaving the colored impurities behind in the mother liquor.
Q5: Which analytical techniques are recommended for monitoring the reaction and assessing purity?
A5: For monitoring the progress of the reaction and ensuring the purity of the final product, the following analytical techniques are highly recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the desired product from starting materials and impurities, allowing for accurate quantification of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities and byproducts, providing both quantitative and qualitative information.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction.[4] - Formation of side products due to poor temperature control.[4] - Loss of product during work-up and purification.[4] | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Implement efficient cooling and controlled addition of reagents to maintain the optimal reaction temperature. - Optimize extraction and crystallization procedures to minimize product loss. |
| Formation of Significant Amounts of Isomeric Byproducts | - Inadequate temperature control leading to a loss of regioselectivity.[4] - Poor mixing resulting in localized "hot spots" and non-selective reactions. | - Ensure the reactor has adequate cooling capacity for the scale of the reaction. - Use an appropriate agitation speed and impeller design to ensure homogeneous mixing. |
| High Levels of Di-brominated Impurities | - Molar ratio of reactants is not optimized. - Rapid addition of the brominating agent.[5] | - Use a precise molar ratio, potentially a slight excess of the starting material. - Add the brominating agent dropwise or in portions over an extended period.[5] |
| Reaction Stalls Before Completion | - Deactivation of the radical initiator. - Insufficient initiator loading for the scale of the reaction. | - Ensure the initiator is fresh and has been stored correctly. - Consider a higher loading of the initiator or a more robust initiator for the reaction conditions. |
| Product Degradation During Work-up | - Presence of residual acids or bases. - Exposure to high temperatures for extended periods. | - Perform a thorough aqueous wash to remove any acidic or basic residues. - Use vacuum distillation or other low-temperature purification methods. |
Quantitative Data
Table 1: Effect of Stoichiometry and Temperature on Impurity Formation in a a Representative Benzylic Bromination Reaction
| Run | Brominating Agent | Equivalents | Temperature (°C) | Yield of Mono-bromo Product (%) | Di-bromo Impurity (%) |
| 1 | NBS | 1.2 | 25 | ~75 | ~20 |
| 2 | NBS | 1.0 | 25 | ~88 | ~10 |
| 3 | NBS | 1.0 | 0 | >92 | <5 |
| 4 | Br₂ | 1.1 | 25 | ~70 | ~25 |
| 5 | Br₂ | 1.0 | 0 | ~85 | ~12 |
This data is illustrative and based on a similar synthesis of 4-Bromo-3-(trifluoromethyl)aniline.[5]
Experimental Protocols
Protocol 1: Benzylic Bromination of p-Toluidine using N-Bromosuccinimide (NBS)
This protocol outlines a general procedure for the radical-initiated bromination of p-toluidine.
Materials:
-
p-Toluidine
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)
-
Anhydrous solvent (e.g., Carbon Tetrachloride - CCl₄, or Acetonitrile - CH₃CN)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve p-toluidine (1.0 eq) in the anhydrous solvent.
-
Initiation: Add the radical initiator (catalytic amount, e.g., 0.02-0.05 eq) to the solution.
-
Bromination: Heat the mixture to reflux. Slowly add a solution or suspension of NBS (1.0-1.05 eq) in the anhydrous solvent from the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Reaction mechanism for the benzylic bromination of p-toluidine.
References
- 1. Preparation of 4-Bromoaniline (P-bromoaniline) | Ambeed [ambeed.com]
- 2. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 3. This compound | 63516-03-0 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
how to avoid unwanted polymerization of 4-(Bromomethyl)aniline derivatives
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the unwanted polymerization of 4-(bromomethyl)aniline and its derivatives during storage and reactions.
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives prone to unwanted polymerization?
A1: this compound derivatives possess both a nucleophilic amine group (-NH2) and an electrophilic bromomethyl group (-CH2Br) within the same molecule. This duality allows for intermolecular self-reaction, where the amine of one molecule attacks the bromomethyl group of another, leading to the formation of polymer chains. This process is often autocatalytic and can be initiated by trace impurities or environmental factors.
Q2: What are the primary factors that trigger the polymerization of these compounds?
A2: Several factors can initiate or accelerate the polymerization of this compound derivatives:
-
Elevated Temperatures: Heat provides the activation energy for the nucleophilic substitution reaction between molecules.
-
Presence of Light: UV radiation can generate radical species that may initiate polymerization.
-
Presence of Bases or Acids: Bases can deprotonate the aniline (B41778) nitrogen, increasing its nucleophilicity and reactivity. Acids can protonate the bromine, making the carbon more electrophilic.
-
Trace Metals: Certain metal ions can catalyze the polymerization process.
-
Extended Storage: Over time, the likelihood of spontaneous polymerization increases, even under seemingly ideal conditions.
Q3: How can I visually identify if my sample of a this compound derivative has started to polymerize?
A3: Unwanted polymerization often manifests as a change in the physical appearance of the compound. You might observe the formation of a solid mass, discoloration (often turning darker), or a significant decrease in solubility in solvents where it was previously soluble.
Troubleshooting Guide: Preventing and Managing Polymerization
This section provides solutions to common issues encountered during the handling and use of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound solidifies or discolors during storage. | Spontaneous polymerization due to improper storage conditions (e.g., elevated temperature, light exposure). | Storage: Store the compound at low temperatures (2-8 °C is often recommended) in an amber or opaque vial to protect it from light. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can sometimes initiate polymerization. |
| Significant amount of insoluble material observed during reaction setup. | The starting material has already polymerized. | Purity Check: Before use, always check the purity of the this compound derivative by techniques like NMR or LC-MS to ensure it has not degraded. If polymerization has occurred, purification by recrystallization or column chromatography may be necessary, although often it is better to use a fresh batch. |
| Reaction mixture becomes viscous or solidifies unexpectedly. | Polymerization is occurring under the reaction conditions. | Reaction Conditions: - Low Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. - Dilute Conditions: Use a higher volume of solvent to reduce the proximity of the monomer units. - Controlled Addition: If the this compound derivative is a reagent, add it slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Low yield of the desired product and formation of a significant amount of baseline material in TLC. | Competing polymerization reaction is consuming the starting material. | Use of a Protecting Group: If the aniline nitrogen is not the desired reactive site, protect it with a suitable protecting group (e.g., Boc, Cbz) before proceeding with the reaction involving the bromomethyl group. This will prevent the primary amine from acting as a nucleophile in polymerization. pH Control: Maintain a neutral or slightly acidic pH to reduce the nucleophilicity of the aniline nitrogen. |
Experimental Protocols
Protocol 1: Recommended Storage of this compound Derivatives
-
Upon receipt, immediately transfer the compound to a clean, dry amber glass vial.
-
If the compound is not already under an inert atmosphere, gently flush the vial with dry argon or nitrogen gas.
-
Seal the vial tightly with a cap that has a chemically resistant liner.
-
Wrap the cap-vial interface with parafilm to provide an additional barrier against moisture and air.
-
Place the vial in a refrigerator at 2-8 °C.
-
Log the date of receipt and storage. It is recommended to use the compound within a short timeframe.
Protocol 2: General Reaction Setup to Minimize Polymerization
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the bromomethyl group.
-
Set up the reaction under an inert atmosphere (argon or nitrogen).
-
Dissolve the substrate in a suitable, dry solvent and cool the solution to the desired reaction temperature (e.g., 0 °C or lower) in an ice or dry ice/acetone bath.
-
If the this compound derivative is to be added as a solution, prepare it separately in a dry solvent and add it dropwise to the cooled reaction mixture using a syringe pump or a dropping funnel.
-
Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times.
-
Upon completion, proceed with the workup promptly.
Visualizing the Polymerization and Prevention Strategies
The following diagrams illustrate the unwanted polymerization pathway and a recommended experimental workflow to mitigate this issue.
Caption: Unwanted polymerization of this compound.
Caption: Recommended workflow for handling this compound derivatives.
Validation & Comparative
Comparative Reactivity Analysis: 4-(Bromomethyl)aniline vs. 4-(Chloromethyl)aniline in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 4-(bromomethyl)aniline and 4-(chloromethyl)aniline (B1600038), two important reagents in organic synthesis and drug development. The primary focus is on their susceptibility to nucleophilic substitution reactions, a critical transformation for the derivatization of these molecules. This analysis is supported by fundamental principles of organic chemistry and outlines experimental protocols for their comparative evaluation.
Core Principles of Reactivity: The Leaving Group Effect
The key distinction in the reactivity of this compound and 4-(chloromethyl)aniline in nucleophilic substitution reactions lies in the nature of the halogen atom, which functions as the leaving group. In these reactions, a nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the halide ion.
The reactivity of the leaving group is inversely related to its basicity; weaker bases are better leaving groups. This is because a weaker base is more stable in solution after it has departed with the electron pair from the carbon-halogen bond. When comparing bromide (Br⁻) and chloride (Cl⁻), bromide is the weaker base, and therefore, the better leaving group.
Several factors contribute to the superior leaving group ability of bromide compared to chloride:
-
Polarizability : Bromine is a larger and more polarizable atom than chlorine. Its larger electron cloud is more easily distorted, which helps to stabilize the developing negative charge in the transition state of the reaction.
-
Ionic Radius : The larger ionic radius of the bromide ion allows for the negative charge to be dispersed over a greater volume, reducing charge density and increasing its stability in solution.
-
Carbon-Halogen Bond Strength : The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond during the rate-determining step of the substitution reaction.
These fundamental principles predict that this compound will exhibit greater reactivity in nucleophilic substitution reactions compared to 4-(chloromethyl)aniline. This translates to faster reaction rates and potentially higher yields under identical reaction conditions.
Quantitative Data Summary
| Parameter | This compound | 4-(Chloromethyl)aniline | Rationale |
| Relative Reaction Rate | Faster | Slower | Bromide is a better leaving group than chloride due to its lower basicity, greater polarizability, and the weaker C-Br bond. |
| Reaction Conditions | Milder conditions (e.g., lower temperature, shorter time) | More forcing conditions (e.g., higher temperature, longer time) | The lower activation energy for the displacement of bromide allows the reaction to proceed more readily. |
| Expected Yield | Generally higher | Generally lower | Faster reaction rates and milder conditions often lead to higher yields and fewer side products. |
| Leaving Group Ability | Excellent | Good | Based on the relative basicity of the halide ions (I⁻ > Br⁻ > Cl⁻ > F⁻). |
Experimental Protocols
To empirically determine the comparative reactivity of this compound and 4-(chloromethyl)aniline, a kinetic study can be performed. The following protocol describes a general method for monitoring the progress of a nucleophilic substitution reaction with an amine nucleophile, such as aniline.
Objective: To compare the rates of reaction of this compound and 4-(chloromethyl)aniline with a model nucleophile (e.g., aniline) under pseudo-first-order conditions.
Materials:
-
This compound
-
4-(chloromethyl)aniline
-
Aniline (or other suitable nucleophile)
-
Anhydrous solvent (e.g., acetonitrile, acetone)
-
Internal standard (e.g., naphthalene, biphenyl)
-
Volumetric flasks, pipettes, and syringes
-
Thermostated reaction vessel
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of this compound, 4-(chloromethyl)aniline, and the internal standard in the chosen solvent.
-
Prepare a stock solution of the nucleophile (e.g., aniline) at a concentration at least 10-fold higher than the electrophile to ensure pseudo-first-order kinetics.
-
-
Reaction Setup:
-
In a thermostated reaction vessel maintained at a constant temperature (e.g., 25°C), add a known volume of the nucleophile stock solution.
-
Allow the solution to equilibrate to the desired temperature.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the electrophile stock solution (either this compound or 4-(chloromethyl)aniline) and the internal standard stock solution to the reaction vessel.
-
Start a timer immediately upon addition.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by diluting with a cold solvent or adding a quenching agent).
-
-
Analysis:
-
Analyze the quenched aliquots by HPLC or GC to determine the concentration of the remaining electrophile relative to the internal standard.
-
-
Data Processing:
-
Plot the natural logarithm of the concentration of the electrophile (ln[electrophile]) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k').
-
Repeat the experiment for the other electrophile under identical conditions.
-
-
Comparison:
-
Compare the determined rate constants (k') for this compound and 4-(chloromethyl)aniline to quantify their relative reactivity.
-
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: SN2 reaction mechanism and reactivity comparison.
A Comparative Guide to HPLC Purity Validation of 4-(Bromomethyl)aniline
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 4-(Bromomethyl)aniline, a critical reagent in the synthesis of various pharmaceutical compounds. The information presented is supported by detailed experimental protocols and comparative data to facilitate informed decisions in quality control and analytical method development.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a robust and widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the effective separation of the main compound from closely related impurities.
A reversed-phase HPLC method is the most common approach for analyzing polar aromatic compounds such as this compound. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol.
Potential Impurities in this compound
The purity of this compound can be affected by impurities stemming from its synthesis. Common synthetic routes, such as the direct bromomethylation of aniline (B41778) using formaldehyde (B43269) and a brominating agent, can lead to several potential impurities.[1][2] These may include:
-
Starting materials: Unreacted aniline and formaldehyde.
-
Isomeric impurities: 2-(Bromomethyl)aniline and 3-(Bromomethyl)aniline, which can be difficult to separate from the desired para-isomer.
-
Over-reacted products: 4-(Dibromomethyl)aniline or other poly-brominated species.
-
Byproducts from side reactions: Impurities arising from the reaction of the bromomethyl group or the aniline moiety.
A well-developed HPLC method should be capable of resolving this compound from these and other potential impurities.
Comparative Analysis with Alternative Techniques
While HPLC is a primary tool for purity assessment, other analytical techniques can provide complementary or confirmatory data. The choice of method often depends on the specific analytical need, such as the identification of unknown impurities or the requirement for a primary analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For less volatile compounds like this compound, derivatization may be necessary to improve its thermal stability and chromatographic behavior.[4] GC-MS offers the significant advantage of providing mass spectral data, which can be invaluable for the structural elucidation of unknown impurities.[3]
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[5][6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling a direct measurement of the analyte's purity against a certified internal standard.[8] This makes qNMR an excellent orthogonal technique to HPLC for absolute purity determination.[9]
Data Presentation: A Comparative Overview
The following table summarizes the hypothetical performance of HPLC, GC-MS, and qNMR for the purity analysis of a this compound sample.
| Parameter | HPLC Analysis | GC-MS Analysis (with derivatization) | qNMR Analysis |
| Purity of Main Component | 99.2% | 99.1% | 99.3% (absolute purity) |
| Major Identified Impurity | Isomeric Impurity (0.3%) | Starting Material (Aniline) (0.4%) | Not applicable for impurity identification |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Precision (%RSD) | < 2% | < 3% | < 1% |
| Primary Application | Routine purity testing and impurity profiling | Impurity identification and analysis of volatile impurities | Absolute purity determination and certification of reference materials |
Experimental Protocols
HPLC Method for this compound Purity
Instrumentation:
-
HPLC System with a UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method for this compound Purity (Hypothetical)
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Derivatization (Example):
-
React the this compound sample with a suitable derivatizing agent (e.g., a silylating agent like BSTFA) to increase volatility and thermal stability.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C, hold for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 m/z
Sample Preparation:
-
Prepare a solution of the derivatized sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 0.1 mg/mL.
qNMR Method for this compound Purity
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or dimethyl sulfoxide (B87167) (DMSO-d6)
-
Internal Standard: A certified reference material with a known purity and non-overlapping signals (e.g., maleic acid or dimethyl sulfone).
-
Pulse Sequence: A standard 90° pulse sequence with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant nuclei (typically 5 times the longest T1).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution.
Data Processing:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the absolute purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the sample and the internal standard.
Conclusion
For the routine purity assessment of this compound, HPLC offers an excellent balance of resolution, sensitivity, and quantitative accuracy, making it the method of choice for quality control in a drug development or research setting. GC-MS serves as a powerful complementary technique, particularly for the identification of volatile or unknown impurities where mass spectral data is crucial. When absolute purity determination is required, for instance, in the certification of a reference standard, qNMR stands out as an indispensable primary analytical method. The selection of the most appropriate technique should be guided by the specific analytical requirements of the project.
References
- 1. This compound | 63516-03-0 | Benchchem [benchchem.com]
- 2. Buy this compound | 63516-03-0 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. emerypharma.com [emerypharma.com]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. ethz.ch [ethz.ch]
- 9. researchgate.net [researchgate.net]
A Comparative Investigation of Different Synthetic Pathways to 4-(Bromomethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
4-(Bromomethyl)aniline is a crucial bifunctional intermediate in organic synthesis, prized for its role in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its structure, featuring both a nucleophilic amino group and an electrophilic bromomethyl group, allows for a wide range of chemical transformations.[1][2] This guide provides a comparative analysis of three primary synthetic pathways to this compound, offering a detailed look at their methodologies, reaction efficiencies, and the chemical principles that underpin them. The information presented is intended to assist researchers in selecting the most suitable synthetic route for their specific applications.
Comparative Summary of Synthetic Pathways
The synthesis of this compound can be approached from several different starting materials. Below is a summary of the key quantitative data for three common pathways, allowing for a direct comparison of their efficiencies and required conditions.
| Pathway | Starting Material | Key Reagents | Reaction Conditions | Reported Yield (%) | Key Advantages/Disadvantages |
| Pathway 1 | p-Toluidine (B81030) | N-Bromosuccinimide (NBS), Dibenzoyl peroxide | Tetrachloromethane, 20°C, 3 minutes | 90.0% | Advantage: High yield and very short reaction time. Disadvantage: Uses a hazardous solvent (tetrachloromethane). |
| Pathway 2 | p-Nitrotoluene | 1. N-Bromosuccinimide (NBS), Radical initiator2. Tin(II) chloride dihydrate (SnCl₂·2H₂O), HCl | 1. Benzylic Bromination2. Water, 40-45°C, 12 hours | 92.0% (for reduction step) | Advantage: High overall yield and avoids direct manipulation of the reactive aniline (B41778). Disadvantage: A two-step process. |
| Pathway 3 | N-(4-methylphenyl)acetamide | 1. N-Bromosuccinimide (NBS)2. Concentrated HCl, Dioxane | 1. Bromination2. Reflux for 1.5-2.5 hours | Not explicitly stated for both steps combined, but is a viable route. | Advantage: Protects the amine group to prevent unwanted side reactions on the aromatic ring. Disadvantage: Requires additional protection and deprotection steps. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for each of the three synthetic pathways to this compound.
Caption: Pathway 1: Direct bromination of p-Toluidine.
Caption: Pathway 2: Synthesis from p-Nitrotoluene.
Caption: Pathway 3: Amine protection route.
Detailed Experimental Protocols
The following are detailed experimental methodologies for the key reactions cited in the comparative summary.
Pathway 1: Direct Benzylic Bromination of p-Toluidine
This method provides a direct route to the target molecule with a high yield and a remarkably short reaction time.
-
Starting Material: p-Toluidine
-
Reagents: N-Bromosuccinimide (NBS), Dibenzoyl peroxide
-
Solvent: Tetrachloromethane
-
Procedure:
-
Dissolve p-toluidine in tetrachloromethane.
-
Add N-Bromosuccinimide and a catalytic amount of dibenzoyl peroxide to the solution.
-
Maintain the reaction temperature at 20°C.
-
The reaction is reported to be complete in approximately 3 minutes (0.05 hours).[3]
-
The product, this compound, can then be isolated and purified using standard laboratory techniques.
-
Pathway 2: Synthesis from p-Nitrotoluene
This two-step pathway first involves the bromination of the methyl group, followed by the reduction of the nitro group.
-
Step 1: Benzylic Bromination of p-Nitrotoluene
-
Starting Material: p-Nitrotoluene
-
Reagents: N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN or dibenzoyl peroxide)
-
Procedure:
-
-
Step 2: Reduction of 4-Nitrobenzyl bromide
-
Starting Material: 4-Nitrobenzyl bromide (referred to as 1-bromomethyl-4-nitro-benzene in the source)
-
Reagents: Tin(II) chloride dihydrate (SnCl₂·2H₂O), Hydrogen chloride (HCl)
-
Solvent: Water
-
Procedure:
-
Pathway 3: Synthesis via Amine Protection
This pathway involves the protection of the highly reactive amino group of p-toluidine as an acetamide (B32628) before carrying out the bromination. This prevents electrophilic substitution on the aromatic ring.
-
Step 1: Protection of p-Toluidine
-
Starting Material: p-Toluidine
-
Reagent: Acetic anhydride or acetyl chloride
-
Procedure:
-
p-Toluidine is reacted with an acylating agent like acetic anhydride to form N-(4-methylphenyl)acetamide.[4] This step protects the amino group.
-
-
-
Step 2: Benzylic Bromination of N-(4-methylphenyl)acetamide
-
Starting Material: N-(4-methylphenyl)acetamide
-
Reagent: N-Bromosuccinimide (NBS)
-
Procedure:
-
The protected intermediate, N-(4-methylphenyl)acetamide, undergoes benzylic bromination with NBS.
-
-
-
Step 3: Deprotection (Hydrolysis)
-
Starting Material: N-(4-(bromomethyl)phenyl)acetamide
-
Reagents: Concentrated hydrochloric acid, Dioxane
-
Procedure:
-
The resulting N-(4-(bromomethyl)phenyl)acetamide is hydrolyzed to remove the acetyl protecting group.[4]
-
This is achieved by refluxing with concentrated hydrochloric acid and dioxane for 1.5 to 2.5 hours.[4]
-
The reaction mixture is then neutralized with an ammonia (B1221849) solution to a pH of 8-10 to isolate the final product.[4]
-
-
Conclusion
The choice of synthetic pathway for this compound depends on several factors, including the desired scale of the reaction, available starting materials, and considerations for safety and environmental impact.
-
Pathway 1 offers a rapid and high-yielding route but uses a solvent that is now restricted in many laboratories due to its toxicity and environmental concerns.
-
Pathway 2 is a robust two-step method that provides a high overall yield and may be preferable for larger-scale synthesis as it avoids the direct handling of the more sensitive aniline starting material in the bromination step.
-
Pathway 3 represents a classic and reliable approach that utilizes a protecting group strategy to ensure high regioselectivity. While it involves more steps, it offers excellent control over the reaction and is a valuable method when unwanted side reactions are a concern.
Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate and efficient method for their synthetic needs. The development of greener brominating agents and more environmentally friendly solvents continues to be an active area of research, aiming to improve the safety and sustainability of these important synthetic transformations.[1]
References
4-(Bromomethyl)aniline versus benzyl bromide in S_N2 reactions: a comparison
A comprehensive comparison of the SN2 reactivity of 4-(bromomethyl)aniline and benzyl (B1604629) bromide reveals the significant impact of the para-amino substituent on the reaction rate. Experimental data and theoretical considerations consistently indicate that this compound is the more reactive substrate in bimolecular nucleophilic substitution (SN2) reactions. This guide provides a detailed analysis for researchers, scientists, and drug development professionals to inform the selection of appropriate reagents for their synthetic needs.
The enhanced reactivity of this compound can be attributed to the electron-donating nature of the amino group at the para position. This group increases the electron density of the benzene (B151609) ring and, through resonance, stabilizes the transition state of the SN2 reaction. This stabilization lowers the activation energy, thereby accelerating the reaction rate compared to the unsubstituted benzyl bromide.
Quantitative Comparison of Reaction Rates
The para-amino group (-NH₂) is a strong electron-donating group with a Hammett constant (σₚ) of approximately -0.66. Using these values, we can estimate the relative rate constant for this compound compared to benzyl bromide (where σ = 0).
log(k / k₀) = (-0.66) * (-1.36) ≈ 0.8976
k / k₀ ≈ 10^0.8976 ≈ 7.9
This estimation suggests that This compound reacts approximately 7.9 times faster than benzyl bromide in SN2 reactions with aniline (B41778). This is consistent with the general principle that electron-donating groups enhance the rate of SN2 reactions at the benzylic position.
| Substrate | Nucleophile | Relative Rate Constant (k/k₀) |
| Benzyl bromide | Aniline | 1.0 (Reference) |
| This compound | Aniline | ~7.9 (Estimated) |
Table 1: Estimated Relative SN2 Reaction Rates. The relative rate for this compound is estimated using the Hammett equation with ρ = -1.36 for the reaction of substituted benzyl bromides with aniline and σₚ = -0.66 for the para-amino group.
Experimental Protocols
The following is a representative experimental protocol for conducting an SN2 reaction between a benzyl bromide derivative and an aniline, which can be adapted for the specific substrates discussed.
Synthesis of N-(4-aminobenzyl)aniline
This procedure outlines the SN2 reaction between this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Sodium bicarbonate (NaHCO₃)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in methanol.
-
Add 1.0 to 1.2 equivalents of aniline to the solution.
-
Add a slight excess (e.g., 1.5 equivalents) of a weak base, such as sodium bicarbonate, to neutralize the HBr formed during the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product, N-(4-aminobenzyl)aniline, can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Reaction Mechanism and Logical Workflow
The SN2 reaction is a single-step (concerted) process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This "backside attack" results in an inversion of stereochemistry if the carbon is chiral.
Caption: SN2 reaction of this compound with aniline.
The workflow for a typical SN2 reaction experiment can be visualized as follows:
Caption: General experimental workflow for an SN2 reaction.
References
evaluating the efficiency of different catalysts in 4-(Bromomethyl)aniline coupling reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of aniline (B41778) derivatives is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. Among these, 4-(bromomethyl)aniline serves as a versatile building block, amenable to a variety of cross-coupling reactions that enable the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The efficiency of these transformations is critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of common palladium-, copper-, and nickel-based catalysts in key coupling reactions involving this compound and its analogues, supported by experimental data to inform catalyst selection and optimization.
Performance Comparison of Catalysts
The selection of an optimal catalyst system is a multifactorial decision, weighing reaction yield, time, temperature, and catalyst loading. While palladium complexes have historically dominated the field, nickel and copper catalysts are emerging as cost-effective and highly active alternatives. The following sections present a comparative overview of catalyst performance in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound. For substrates like this compound, palladium catalysts are well-established, though nickel-based systems show considerable promise, especially for their cost-effectiveness.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 12 | High | Various aryl halides[2] |
| NiBr₂ | - | K₃PO₄ | 1,4-Dioxane | 120 | 36-48 | High | 4-bromotoluene[3] |
Note: Data for analogous substrates are included to demonstrate catalyst applicability.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Palladium catalysts, particularly those with bulky, electron-rich phosphine (B1218219) ligands, are highly effective for the C-N coupling of bromoanilines.[4] Nickel catalysts are also emerging as viable, more economical alternatives.[5]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | XPhos, RuPhos | NaOtBu, K₂CO₃ | Toluene, Dioxane | 80-110 | 12-24 | High | General conditions for 4-bromo-3-(trifluoromethyl)aniline[6] |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 (MW) | High | Estrone (B1671321) derivatives[7][8] |
| NiBr₂·3H₂O | - | Quinuclidine | DMAc | RT | 1-3 | 70-87 | Photo-induced, oxygen tolerant[1] |
Note: Data for analogous substrates are included to demonstrate catalyst applicability.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between sp² and sp hybridized carbons, providing access to valuable alkynyl-substituted anilines. This reaction traditionally uses a dual catalyst system of palladium and copper, although copper-free versions have been developed to minimize side reactions.[9]
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPEA | THF or DMF | RT - 80 | - | High | 4-Bromo-3-(trifluoromethyl)aniline[10] |
| Pd(OAc)₂ / XPhos | Et₃N | MeCN | 110 | - | 98 (conversion) | 4-bromo-5-trifluoromethyl-1H-pyrazole[11] |
| PdCl₂(PPh₃)₂ DVB | - | Methanol | 100 | - | High | 4-bromo-anisole[12] |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 2 | 92 | 4-Bromobenzonitrile[9] |
Note: Data for analogous substrates are included to demonstrate catalyst applicability.
Heck Reaction
The Mizoroki-Heck reaction couples aryl halides with alkenes. Palladium catalysts are the most common, and the efficiency can be influenced by the choice of ligand and base.[6][13]
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-140 | 12-24 | High | 4-Bromo-3-(trifluoromethyl)aniline[6] |
| PdCl₂(PPh₃)₂ | Xantphos | K₂CO₃ | DCE | 80 | 16 | 84 | Secondary trifluoromethylated alkyl bromides[14] |
Note: Data for analogous substrates are included to demonstrate catalyst applicability.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful catalyst evaluation. The following are generalized procedures for key coupling reactions that can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) or Nickel catalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%)[2][15]
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium or nickel catalyst to the reaction mixture.[2][15]
-
Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[16]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[6]
-
Phosphine ligand (e.g., XPhos, 4 mol%)[6]
-
Base (e.g., NaOtBu, 1.4 eq.)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.[10]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Experimental Design and Logic
To aid in experimental planning and catalyst selection, the following diagrams illustrate a generalized workflow for catalyst evaluation and a decision-making framework.
References
- 1. mdpi.com [mdpi.com]
- 2. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Synthetic Advantage: A Comparative Look at the Biological Activity of 4-(Bromomethyl)aniline Derivatives and Other Aniline Analogs
For researchers and professionals in drug development, the aniline (B41778) scaffold remains a cornerstone of medicinal chemistry, offering a versatile platform for the synthesis of a wide array of therapeutic agents. Among the many aniline building blocks, 4-(Bromomethyl)aniline stands out due to its dual reactivity, possessing both a nucleophilic amino group and an electrophilic bromomethyl group. This unique characteristic makes it a valuable intermediate for creating a diverse range of substituted aniline derivatives with significant biological potential. This guide provides a comparative analysis of the biological activities of derivatives that can be synthesized from this compound precursors against other notable aniline analogs, supported by quantitative data and detailed experimental protocols.
The true value of this compound lies in its utility as a versatile starting material.[1][2] Its reactive bromomethyl group is readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks.[3] This positions this compound as a key precursor for synthesizing classes of compounds with established biological activities, including anticancer and antimicrobial agents. While direct biological activity data for this compound itself is limited, its derivatives are integral to the development of potent therapeutic molecules.[1]
Comparative Analysis of Biological Activity
This guide focuses on the biological activities of two major classes of aniline derivatives: those with anticancer properties and those with antimicrobial effects. The data presented below showcases the potency of various aniline analogs, some of which are synthesized using methodologies where this compound could serve as a key intermediate.
Anticancer Activity
Aniline derivatives, particularly those of the anilinoquinazoline (B1252766) and anilinoquinoline classes, have demonstrated significant potential as anticancer agents.[4][5] These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Aniline Derivatives
| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Reference |
| Anilinoquinazoline | Compound 9a | SMMC-7721 (Hepatocellular carcinoma) | 0.025 | [4] |
| A549 (Lung carcinoma) | 0.042 | [4] | ||
| MCF-7 (Breast adenocarcinoma) | 0.031 | [4] | ||
| K562 (Chronic myelogenous leukemia) | 0.682 | [4] | ||
| 2-Morpholino-4-anilinoquinoline | Compound 3d | HepG2 (Hepatocellular carcinoma) | 8.50 | [5] |
| Compound 3c | HepG2 (Hepatocellular carcinoma) | 11.42 | [5] | |
| Compound 3e | HepG2 (Hepatocellular carcinoma) | 12.76 | [5] | |
| Schiff Base of 4-(Iminomethyl)aniline | Not Specified | Various Cancer Cell Lines | Activity Reported | [6] |
Antimicrobial Activity
The aniline scaffold is also a critical component in the development of antimicrobial agents. Schiff base derivatives of 4-(Iminomethyl)aniline, for instance, have shown considerable promise against a variety of pathogenic bacteria and fungi.[6] The antimicrobial efficacy of these and other aniline derivatives is often attributed to the disruption of microbial cell wall synthesis or interference with protein function.[6]
Table 2: Antimicrobial Activity of Aniline Derivatives
| Compound Class | Specific Derivative | Target Organism | MIC (µg/mL) | Reference |
| Trifluoro-Anilines | 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | [7] |
| Vibrio harveyi | 50 | [7] | ||
| Vibrio vulnificus | 50 | [7] | ||
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 75 | [7] | |
| Vibrio harveyi | 75 | [7] | ||
| Vibrio vulnificus | 75 | [7] | ||
| Bromo/Chloro-Anilines | 3,5-dibromoaniline | Vibrio parahaemolyticus | 100 | [7] |
| 4-bromo-3-chloroaniline | Vibrio parahaemolyticus | 125 | [7] | |
| 3-chloro-4-iodoaniline | Vibrio parahaemolyticus | 125 | [7] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized aniline derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HepG2, SMMC-7721) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the aniline derivatives against various microbial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
While this compound is primarily recognized as a synthetic intermediate, its importance in the generation of biologically active molecules is undeniable. The derivatives that can be synthesized from this precursor, such as certain anilinoquinazolines and Schiff bases, exhibit potent anticancer and antimicrobial activities. When compared to other aniline analogs, it is clear that the aniline scaffold, in its various substituted forms, remains a highly fruitful area of research for the development of novel therapeutics. The ability to strategically modify the aniline core, a process facilitated by versatile building blocks like this compound, allows for the fine-tuning of biological activity to achieve desired therapeutic outcomes.
References
- 1. Buy this compound | 63516-03-0 [smolecule.com]
- 2. CAS 63516-03-0: Benzenamine,4-(bromomethyl)- | CymitQuimica [cymitquimica.com]
- 3. This compound | 63516-03-0 | Benchchem [benchchem.com]
- 4. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
spectroscopic analysis (NMR, FT-IR) for the structural confirmation of 4-(Bromomethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of organic molecules is a cornerstone of chemical research and drug development. For a versatile bifunctional compound like 4-(Bromomethyl)aniline, which possesses both a nucleophilic amino group and an electrophilic bromomethyl group, precise characterization is essential for its application in synthesis.[1] This guide provides a comparative analysis of Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this compound, offering supporting data and detailed experimental protocols.
Structural Confirmation Using FT-IR and NMR Spectroscopy
FT-IR and NMR spectroscopy are powerful, complementary techniques for organic structure determination.[2] FT-IR is adept at identifying the functional groups present in a molecule, while NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.[2]
For this compound (C₇H₈BrN), FT-IR spectroscopy is expected to reveal characteristic absorptions for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and the methylene (B1212753) group, and the C-N and C-Br bonds.[3][4] ¹H NMR spectroscopy will provide information on the number of different types of protons, their chemical environment, and their neighboring protons. ¹³C NMR spectroscopy will identify the number of chemically distinct carbon atoms.
Comparison with Structural Isomers
To highlight the specificity of these techniques, this guide will compare the expected spectroscopic data for this compound with its structural isomers, 2-(Bromomethyl)aniline and 3-(Bromomethyl)aniline. While all three isomers share the same molecular formula, the substitution pattern on the aromatic ring leads to distinct spectroscopic signatures.
FT-IR Spectroscopic Data
The FT-IR spectrum provides a fingerprint of the functional groups within a molecule. The key vibrational modes for this compound and its isomers are summarized below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Notes and Comparison with Isomers |
| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3400-3250 (two sharp bands) | As a primary amine, two distinct bands are expected.[4] This feature will be present in all three isomers. |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650-1580 | This peak confirms the presence of a primary amine.[4] |
| Aromatic Ring | C-H Stretch | 3100-3000 | Characteristic of sp² C-H bonds on the benzene (B151609) ring. |
| Methylene (-CH₂Br) | C-H Stretch | 3000-2800 | Characteristic of sp³ C-H bonds.[3] |
| Aromatic Ring | C=C Stretch | 1600-1450 (multiple bands) | The pattern of these absorptions can sometimes give clues about the substitution pattern. |
| Aromatic Ring | C-H Out-of-Plane Bend | 850-800 (strong) | For a 1,4-disubstituted (para) benzene ring, a strong absorption in this region is characteristic. This is a key distinguishing feature for the 4-isomer compared to the ortho (2-) and meta (3-) isomers, which would show absorptions at different frequencies (approx. 770-735 cm⁻¹ for ortho and a combination of bands for meta). |
| Aliphatic C-Br | C-Br Stretch | 700-500 | Confirms the presence of the bromomethyl group. |
| Aromatic C-N | C-N Stretch | 1335-1250 | A strong band is expected for aromatic amines.[4] |
¹H NMR Spectroscopic Data
¹H NMR spectroscopy provides detailed information about the proton environments in the molecule. The para-substitution of this compound results in a characteristically symmetric pattern for the aromatic protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes and Comparison with Isomers |
| -NH₂ | ~3.5-4.5 | Broad Singlet | 2H | The chemical shift can vary depending on solvent and concentration. |
| -CH₂Br | ~4.4 | Singlet | 2H | The electronegative bromine atom deshields these protons, shifting them downfield. |
| Aromatic C-H (ortho to -NH₂) | ~6.7 | Doublet | 2H | These protons are part of an AA'BB' system, appearing as a doublet due to coupling with the protons ortho to the -CH₂Br group. |
| Aromatic C-H (ortho to -CH₂Br) | ~7.2 | Doublet | 2H | These protons appear further downfield due to the influence of the bromomethyl group. The symmetrical doublets are indicative of para-substitution. The 2- and 3- isomers would show more complex splitting patterns in the aromatic region with four distinct signals. |
¹³C NMR Spectroscopic Data
¹³C NMR spectroscopy indicates the number of unique carbon environments. Due to its symmetry, this compound will show fewer signals than its less symmetrical isomers.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes and Comparison with Isomers |
| -CH₂Br | ~35 | The carbon is attached to an electronegative bromine. |
| Aromatic C (ipso to -CH₂Br) | ~128 | |
| Aromatic C-H (ortho to -CH₂Br) | ~130 | Due to symmetry, the two carbons ortho to the bromomethyl group are equivalent. |
| Aromatic C-H (ortho to -NH₂) | ~115 | Due to symmetry, the two carbons ortho to the amino group are equivalent. |
| Aromatic C (ipso to -NH₂) | ~147 | The carbon attached to the nitrogen is significantly deshielded. |
| Total Signals | 5 | The 2- and 3-isomers would each show 7 distinct signals in their ¹³C NMR spectra due to the lack of symmetry. |
Experimental Protocols
FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: The KBr pellet or ATR accessory is placed in the sample compartment of an FT-IR spectrometer. A background spectrum of air (or the clean ATR crystal) is recorded. The sample spectrum is then recorded, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. The acquisition time for ¹³C NMR is generally longer than for ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Visualizing the Analysis Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis for structural confirmation.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical relationships for structural confirmation.
References
A Comparative Guide to the Synthesis of 4-(Bromomethyl)aniline for Researchers and Drug Development Professionals
An in-depth analysis of various synthetic methodologies for 4-(bromomethyl)aniline, a key building block in pharmaceutical and chemical research, reveals distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact. This guide provides a comprehensive comparison of the most common synthetic routes to aid researchers in selecting the optimal method for their specific needs.
Two primary strategies dominate the synthesis of this compound: the direct benzylic bromination of a p-toluidine (B81030) derivative and a two-step approach involving the synthesis and subsequent reduction of 4-nitrobenzyl bromide. Each pathway offers a unique cost-benefit profile based on reagent expense, reaction conditions, and overall efficiency.
Comparison of Synthetic Methodologies
| Methodology | Starting Material | Key Reagents | Typical Yield (%) | Typical Purity (%) | Reaction Time (hours) | Key Advantages | Key Disadvantages |
| Method 1: Benzylic Bromination of N-Acetyl-p-toluidine | N-Acetyl-p-toluidine | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Acid/Base for deprotection | 75-85 (overall) | >95 | 4-6 | High regioselectivity, milder conditions for bromination. | Two-step process (protection/deprotection), higher cost of NBS. |
| Method 2: Reduction of 4-Nitrobenzyl bromide | p-Nitrotoluene | Bromine or NBS, Reducing Agent (e.g., SnCl₂, Fe/HCl) | 60-70 (overall) | >95 | 14-18 | Readily available starting material, potentially lower reagent cost for bromination. | Use of hazardous bromine, harsh reduction conditions, potential for side reactions. |
In-Depth Analysis of Synthetic Routes
Method 1: Benzylic Bromination of a Protected p-Toluidine Derivative
This approach involves the protection of the amino group of p-toluidine, typically through acetylation to form N-acetyl-p-toluidine. This prevents unwanted side reactions during the subsequent bromination step. The benzylic position is then selectively brominated using N-Bromosuccinimide (NBS) in the presence of a radical initiator. The final step involves the deprotection of the acetyl group to yield this compound.
The use of NBS is a significant advantage of this method as it is a safer and more selective brominating agent compared to liquid bromine.[1][2] This route generally provides high yields and purity of the desired product. The primary drawbacks are the additional protection and deprotection steps, which increase the overall reaction time and may reduce the overall yield. The cost of NBS can also be a factor for large-scale synthesis.
Method 2: Two-Step Synthesis via 4-Nitrobenzyl Bromide
This widely-used method begins with the benzylic bromination of p-nitrotoluene to form 4-nitrobenzyl bromide.[3][4] This intermediate is then subjected to a reduction of the nitro group to an amine, yielding this compound.[5] Common reducing agents for this transformation include tin(II) chloride or iron powder in the presence of an acid.[5]
A key advantage of this method is the relatively low cost of the starting material, p-nitrotoluene. However, the use of elemental bromine for the initial bromination step poses significant safety and handling challenges. The reduction of the nitro group can also require harsh reaction conditions and may lead to the formation of impurities if not carefully controlled. The overall yield for this two-step process is often lower than the benzylic bromination of a protected p-toluidine.
Cost-Benefit Analysis
To provide a practical comparison, a cost analysis of the key reagents for each method is presented below. Prices are approximate and can vary based on supplier and quantity.
| Reagent | Method Used In | Price (USD/kg, approx.) |
| p-Toluidine | Method 1 | 20-40 |
| N-Acetyl-p-toluidine | Method 1 | 50-100 |
| N-Bromosuccinimide (NBS) | Method 1 | 150-250 |
| p-Nitrotoluene | Method 2 | 10-20[6][7][8] |
| 4-Nitrobenzyl bromide | Method 2 | 100-200[9][10][11][12] |
| Tin(II) Chloride (SnCl₂) | Method 2 | 50-100 |
| Iron Powder (Fe) | Method 2 | 5-15[5][11][12] |
From a cost perspective, the starting material for Method 2 (p-nitrotoluene) is significantly cheaper than N-acetyl-p-toluidine. However, the cost of the intermediate 4-nitrobenzyl bromide and the reducing agents must be considered. While iron powder is very inexpensive, the overall lower yield and potential for more complex purification of Method 2 may offset the initial savings on the starting material, especially for high-purity applications. Method 1, while having a higher initial reagent cost due to NBS and the protected starting material, may be more cost-effective in the long run due to higher yields, purities, and potentially simpler workup procedures.
Experimental Protocols
Method 1: Benzylic Bromination of N-Acetyl-p-toluidine
Step 1: Acetylation of p-Toluidine
-
In a round-bottom flask, dissolve p-toluidine in glacial acetic acid.
-
Add acetic anhydride (B1165640) to the solution and reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-cold water with stirring.
-
Filter the precipitated N-acetyl-p-toluidine, wash with cold water, and dry.
Step 2: Benzylic Bromination
-
Dissolve N-acetyl-p-toluidine in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter off the succinimide (B58015) byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude N-(4-(bromomethyl)phenyl)acetamide.
Step 3: Deprotection
-
Dissolve the crude N-(4-(bromomethyl)phenyl)acetamide in an ethanolic solution of hydrochloric acid.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. Purify by column chromatography or recrystallization if necessary.
Method 2: Reduction of 4-Nitrobenzyl bromide
Step 1: Synthesis of 4-Nitrobenzyl bromide (from p-Nitrotoluene)
-
Dissolve p-nitrotoluene in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux and irradiate with a UV lamp for 2-4 hours.
-
Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-nitrobenzyl bromide.[3]
Step 2: Reduction of 4-Nitrobenzyl bromide
-
In a round-bottom flask, suspend 4-nitrobenzyl bromide in a mixture of ethanol (B145695) and water.
-
Add a reducing agent such as tin(II) chloride dihydrate or iron powder.
-
If using iron, add concentrated hydrochloric acid portion-wise.
-
Heat the reaction mixture at 40-70°C for 12-16 hours, monitoring the reaction by TLC.[5]
-
Cool the reaction mixture and filter off any solids.
-
Make the filtrate basic with a solution of sodium hydroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. Purify by column chromatography if necessary.
Visualizing the Synthetic Workflow
To better illustrate the decision-making process and the flow of each synthetic route, the following diagrams are provided.
Caption: Decision workflow for selecting a synthesis method for this compound.
Caption: Reaction pathways for the synthesis of this compound.
References
- 1. EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-ACETYL-P-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Nitrobenzyl Bromide | 100-11-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Sigma Aldrich 4-Nitrobenzyl bromide 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 10. NITROBENZYL [sdfine.com]
- 11. calpaclab.com [calpaclab.com]
- 12. p-Acetotoluidide, 99% | Fisher Scientific [fishersci.ca]
A Comparative Guide to the Validation of Quantitative Analytical Methods for 4-(Bromomethyl)aniline Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-(Bromomethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is crucial for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide presents representative performance data and experimental protocols based on methods validated for analogous brominated aniline (B41778) compounds. These examples serve as a practical starting point for the development and validation of a robust analytical method for this compound.
Method Comparison: HPLC vs. GC-MS
Both HPLC and GC-MS are powerful analytical techniques suitable for the quantitative determination of this compound. The choice between these methods often depends on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the need for structural confirmation of impurities.[1]
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[1][2] It offers excellent quantitative performance and is well-suited for routine quality control applications.
Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency for volatile and semi-volatile compounds. The addition of a mass spectrometer allows for the definitive identification of the analyte and any co-eluting impurities.[1] For polar compounds like anilines, derivatization may sometimes be necessary to improve volatility and chromatographic performance.[3][4]
The following sections provide a detailed comparison of these two methods, including representative validation parameters and experimental protocols.
Data Presentation: Comparison of Analytical Method Validation Parameters
The following tables summarize typical validation parameters for HPLC and GC-MS methods for the determination of brominated aniline derivatives, which can be considered representative for the analysis of this compound.
Table 1: HPLC Method Validation Parameters (Representative Data)
| Validation Parameter | Performance Metric |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Specificity | No interference from blank and known impurities |
Table 2: GC-MS Method Validation Parameters (Representative Data)
| Validation Parameter | Performance Metric |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.3 µg/mL |
| Specificity | No interference from blank and known impurities |
Experimental Protocols
The following are detailed, representative methodologies for the quantitative analysis of this compound using HPLC and GC-MS. These protocols are based on established methods for similar compounds and should be validated for the specific application.
1. High-Performance Liquid Chromatography (HPLC) Method
This method is a stability-indicating reversed-phase HPLC (RP-HPLC) procedure designed to separate this compound from potential process-related impurities and degradation products.
-
Instrumentation: HPLC system equipped with a UV detector or a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (e.g., starting with 60:40 v/v). The mobile phase should be degassed before use.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration within the calibration range (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the trace analysis of this compound and for the identification of unknown impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution to achieve a final concentration within the calibration range.
-
-
Analysis:
-
Inject the standard and sample solutions into the GC-MS system.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the peak area of a characteristic ion versus the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
The following diagrams illustrate the typical workflows for analytical method validation and the experimental processes for HPLC and GC-MS analysis.
Caption: Workflow for the validation of a quantitative analytical method.
Caption: Experimental workflows for HPLC and GC-MS analysis.
References
A Comparative Toxicological Investigation of 4-(Bromomethyl)aniline and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the toxicological profiles of 4-(Bromomethyl)aniline and its ortho- and meta-isomers. Due to a scarcity of direct comparative studies, this document synthesizes available safety data and outlines detailed experimental protocols for key toxicological assays to facilitate further research and informed decision-making.
Aniline (B41778) and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals and industrial chemicals. However, their utility is often counterbalanced by significant toxicological concerns, including skin and eye irritation, and potential for more severe health effects. The position of substituents on the aniline ring is known to profoundly influence the toxicological properties of these compounds. This guide focuses on the bromomethyl-substituted anilines, providing a framework for their comparative toxicological assessment.
Comparative Toxicological Data
| Toxicological Endpoint | 2-(Bromomethyl)aniline | 3-(Bromomethyl)aniline | This compound |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | Harmful if swallowed (Category 4)[1] | Harmful if swallowed (Category 4)[2] |
| Acute Dermal Toxicity | Toxic in contact with skin (Category 3) | Harmful in contact with skin (Category 4)[1] | Harmful in contact with skin (Category 4)[3] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | Causes skin irritation (Category 2)[1] | Causes skin irritation (Category 2)[2] |
| Serious Eye Damage/Irritation | Causes severe skin burns and eye damage | Causes serious eye irritation (Category 2)[1] | Causes serious eye irritation (Category 2A)[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | No data available | May cause respiratory irritation (Category 3)[1] | May cause respiratory irritation (Category 3)[2] |
Note: The hazard classifications are based on available safety data sheet information and may not be derived from direct comparative studies.
Experimental Protocols
To address the gap in comparative toxicological data, detailed methodologies for key experiments are provided below. These protocols are based on internationally recognized guidelines and standard laboratory practices.
Acute Oral Toxicity Assessment (Following OECD Guideline 423)
This method, also known as the Acute Toxic Class Method, is used to estimate the acute oral toxicity of a substance.[4][5]
Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this first step determines the next step, i.e., whether to dose another group of animals at a lower, the same, or a higher dose level. The method allows for the classification of the substance into a toxicity category.
Experimental Workflow:
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and is measured spectrophotometrically.
Experimental Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HaCaT for skin cytotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the bromomethylaniline isomers in a suitable solvent (e.g., DMSO). Serially dilute the compounds in cell culture medium to achieve a range of final concentrations. The final solvent concentration should be non-toxic to the cells (typically <0.5%).
-
Incubation: Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[6][7][8][9][10]
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test chemical is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The test can be performed with and without the addition of a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[6][10]
Experimental Workflow:
Caption: Workflow for the Ames Mutagenicity Test.
Potential Signaling Pathways Involved in Aniline Toxicity
While the specific molecular mechanisms of bromomethylaniline isomers are not well-defined, the toxicity of aniline and its derivatives is often linked to metabolic activation and the induction of oxidative stress. The following diagram illustrates a generalized potential signaling pathway that could be investigated.
Caption: Potential Signaling Pathway for Aniline Derivative Toxicity.
This guide provides a starting point for the comparative toxicological assessment of this compound and its isomers. The provided experimental protocols can be adapted to generate the necessary quantitative data for a thorough risk assessment and to understand the structure-activity relationships that govern their toxicity. Further research is crucial to fully characterize the toxicological profiles of these compounds.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | C7H8BrN | CID 10954240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. criver.com [criver.com]
- 10. enamine.net [enamine.net]
Safety Operating Guide
Navigating the Safe Disposal of 4-(Bromomethyl)aniline: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-(Bromomethyl)aniline, ensuring compliance and minimizing risk.
Core Safety and Handling Principles
This compound is a hazardous substance requiring stringent safety measures. It is classified with acute oral toxicity, skin corrosion/irritation, and serious eye damage/irritation.[1] Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risks. All handling of this compound should be conducted in a certified chemical fume hood.[2]
Table 1: Key Hazard Information for this compound
| Hazard Classification | GHS Category | H-Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Source: CLP according to (EC) 1272/2008[1]
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste.[3] All waste containing this compound must be treated as hazardous waste and disposed of through a licensed chemical waste management company, which will typically use high-temperature incineration.[3][4]
Experimental Protocol: Waste Segregation and Collection
-
Waste Categorization : All waste containing this compound must be categorized as "Halogenated Organic Waste."[5] It is crucial to prevent mixing with non-halogenated organic waste to avoid the formation of toxic byproducts during disposal.[5]
-
Liquid Waste : Collect all solutions containing this compound in a designated, sealed, and clearly labeled waste container for halogenated organic liquid waste.[2]
-
Solid Waste : Dispose of any contaminated labware, such as gloves, weighing paper, and filter paper, as hazardous solid waste.[2][5] Place these materials in a designated, sealed, and properly labeled container.[2]
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and all associated hazard symbols.[6]
-
Storage : Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[5][7]
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is critical. This protocol is intended for small, manageable spills within a chemical fume hood. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[6][8]
Experimental Protocol: Small Spill Decontamination
-
Containment : Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial spill absorbent.[3][8]
-
Neutralization : Carefully pour a 5-10% solution of sodium bicarbonate over the absorbent material to neutralize the compound. Allow for a sufficient contact time of at least 20 minutes.[8]
-
Collection : Carefully scoop the absorbed and neutralized material into a heavy-duty, sealable plastic bag.[3][8]
-
Decontamination : Wipe the spill area with the neutralizing solution, working from the outside in. Follow with a soap and water wash.[3][8]
-
Disposal : Seal and label the bag as hazardous waste containing this compound and arrange for disposal through your institution's hazardous waste management program.[3]
-
Post-Cleanup : Remove and decontaminate all PPE and wash your hands thoroughly with soap and water.[8]
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our ecosystem.
References
Personal protective equipment for handling 4-(Bromomethyl)aniline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(Bromomethyl)aniline, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personal safety and minimize laboratory hazards.
Hazard Summary
This compound is a hazardous chemical that poses several risks. It is harmful if swallowed, can be toxic upon skin contact, and causes skin and serious eye irritation.[1][2][3] Inhalation may also lead to respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][2] | Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[1] |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields.[1][2][3] A face shield is recommended for splash hazards.[1] | Protects eyes from dust particles and splashes of solutions containing the compound.[1] |
| Skin and Body Protection | A flame-resistant lab coat or a complete chemical-resistant suit over personal clothing that covers the legs.[1][2][3] | Protects the skin from accidental spills and contamination.[1] |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood.[1] An N95 dust mask or a full-face respirator may be necessary if engineering controls are insufficient.[1] | Prevents inhalation of airborne dust or aerosols, a primary route of exposure.[1] |
Operational Plan: Safe Handling and Storage
A systematic approach is crucial for the safe handling and storage of this compound.
1. Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that safety showers and eyewash stations are readily accessible and operational.[1]
2. Handling Protocol:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust, fumes, or vapors.[1][2]
-
Prevent all contact with skin and eyes by wearing the appropriate PPE.[1][2]
-
Eating, drinking, and smoking are strictly prohibited in the area where the chemical is handled.[1][2]
-
Where necessary, use explosion-proof equipment and non-sparking tools.[1]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2][3]
3. Storage:
-
Keep the container tightly closed and store it in a dry, well-ventilated place.[2][4]
-
The substance is light-sensitive and air-sensitive; store under an inert gas.
-
Store in a locked area accessible only to authorized personnel.
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[3]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Avoid breathing dust and vapors.
-
Use personal protective equipment during cleanup.[3]
-
Prevent the product from entering drains.[3]
-
For solid spills, sweep up and shovel into a suitable, closed container for disposal without creating dust.[3] For liquid spills, absorb with inert material.
Disposal Plan
-
All waste materials, including empty containers and contaminated PPE, must be disposed of as hazardous waste.
-
Dispose of the contents and container at an approved waste disposal plant in accordance with local, regional, and national regulations.[2]
-
Do not allow the chemical to be released into the environment.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
